Product packaging for 3-Hydroxy-5-iodobenzoic acid(Cat. No.:CAS No. 50765-21-4)

3-Hydroxy-5-iodobenzoic acid

Cat. No.: B1290728
CAS No.: 50765-21-4
M. Wt: 264.02 g/mol
InChI Key: TXKUCBMEOVINQX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5IO3 and its molecular weight is 264.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IO3 B1290728 3-Hydroxy-5-iodobenzoic acid CAS No. 50765-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-iodobenzoic acid
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InChI

InChI=1S/C7H5IO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKUCBMEOVINQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50630553
Record name 3-Hydroxy-5-iodobenzoic acid
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Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50765-21-4
Record name 3-Hydroxy-5-iodobenzoic acid
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Record name 3-Hydroxy-5-iodobenzoic acid
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Record name 3-hydroxy-5-iodobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Hydroxy-5-iodobenzoic acid. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for this compound. This document includes a summary of its properties, detailed experimental protocols for their determination, and a workflow for chemical characterization.

Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 50765-21-4[1]

  • Molecular Formula: C₇H₅IO₃

  • Synonyms: Benzoic acid, 3-hydroxy-5-iodo-

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while data for closely related isomers is available, specific experimental values for this compound are not always present in the public domain.

PropertyValueSource
Molecular Weight 264.02 g/mol [2][3]
Appearance White to slightly beige powder (general for iodosalicylic acids)[3][4]
Melting Point Not explicitly available; Isomers have melting points in the range of 185-221 °C[5][6][7]
Boiling Point Predicted: 371.4±37.0 °C (for isomer 2-Hydroxy-5-iodobenzoic acid)[7]
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol and ethanol (general for iodosalicylic acids)[3][4]
pKa Predicted: 2.67±0.10 (for isomer 2-Hydroxy-5-iodobenzoic acid)[4]
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are standardized protocols that can be applied by researchers.

The melting point can be determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

  • Instrumentation: The capillary tube is placed in the heating block of a melting point apparatus.

  • Data Acquisition: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

The shake-flask method is a common procedure for determining the solubility of a substance.

  • Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Standard spectroscopic techniques are used to confirm the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]

    • ¹H NMR Acquisition: A one-dimensional proton spectrum is acquired. Key signals would be expected for the aromatic protons and the hydroxyl and carboxylic acid protons. The aromatic protons will show splitting patterns influenced by the positions of the iodo and hydroxyl groups.

    • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to identify the number of unique carbon environments.[8]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8]

    • Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.[8] Expected characteristic peaks include a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring.

  • Mass Spectrometry (MS):

    • Methodology: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) can be used.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular formula.[9]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Property Determination A Compound Synthesis / Purification B Purity Assessment (HPLC, TLC) A->B C NMR Spectroscopy (¹H, ¹³C) B->C Structure? D Mass Spectrometry (MS) B->D E IR Spectroscopy B->E F Melting Point C->F D->F E->F G Solubility F->G H pKa Determination G->H

Caption: A logical workflow for the characterization of a chemical compound.

References

3-Hydroxy-5-iodobenzoic acid chemical structure and CAS number 50765-21-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-iodobenzoic acid (CAS No. 50765-21-4), a substituted aromatic carboxylic acid. Due to a paucity of direct experimental data in publicly accessible literature, this document compiles foundational information, proposes a plausible synthetic route, and extrapolates spectral and biological properties based on data from closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a benzoic acid core substituted with a hydroxyl group at the 3-position and an iodine atom at the 5-position. Its chemical structure and key identifiers are presented below.

PropertyValueSource
CAS Number 50765-21-4[1][2][3]
Molecular Formula C₇H₅IO₃[1][2][3]
Molecular Weight 264.02 g/mol [1]
Canonical SMILES C1=C(C=C(C=C1O)I)C(=O)O
InChI InChI=1S/C7H5IO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
InChIKey TXKUCBMEOVINQX-UHFFFAOYSA-N[1]
Density 2.155 g/cm³[1]
Boiling Point 431.8 °C at 760 mmHg[1]
Flash Point 214.9 °C[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis

Proposed Experimental Protocol: Iodination of 3-Hydroxybenzoic Acid

This proposed protocol is adapted from general methods for the iodination of activated aromatic rings.

Materials:

  • 3-Hydroxybenzoic acid

  • Molecular iodine (I₂)

  • An oxidizing agent (e.g., iodic acid (HIO₃), nitric acid (HNO₃), or hydrogen peroxide (H₂O₂))

  • Solvent (e.g., glacial acetic acid or ethanol)

  • Sodium thiosulfate solution (for quenching)

  • Deionized water

  • Appropriate glassware and stirring apparatus

Procedure:

  • Dissolve 3-hydroxybenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add molecular iodine to the solution and stir until it is fully dissolved.

  • Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Precipitate the crude product by adding cold deionized water.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

G start Start: 3-Hydroxybenzoic Acid dissolve Dissolve in Solvent start->dissolve add_reagents Add Molecular Iodine and Oxidizing Agent dissolve->add_reagents react Heat and Stir add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Sodium Thiosulfate monitor->quench Complete precipitate Precipitate with Water quench->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize end End: Pure this compound recrystallize->end

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectral Data

Direct experimental spectral data for this compound is not available in the surveyed literature. However, the expected spectral characteristics can be predicted based on the analysis of its parent compounds: 3-hydroxybenzoic acid and 3-iodobenzoic acid.

Data TypePredicted Characteristics for this compound
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The presence of the hydroxyl and carboxylic acid protons will result in broad singlets, with chemical shifts dependent on the solvent and concentration. The electron-withdrawing iodine atom will likely cause a downfield shift of the adjacent aromatic protons compared to 3-hydroxybenzoic acid.
¹³C NMR The spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield (δ ~165-175 ppm). The carbon attached to the iodine atom will be significantly shielded (shifted upfield) compared to a standard aromatic C-H, appearing at a lower chemical shift (δ ~90-100 ppm). The carbons attached to the hydroxyl and carboxyl groups will also have characteristic chemical shifts.
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer hydrogen bonding (2500-3300 cm⁻¹) is expected. A sharp C=O stretch from the carboxylic acid will be present around 1700 cm⁻¹. A broad O-H stretch from the phenolic hydroxyl group will also be visible around 3200-3600 cm⁻¹. C-I stretching vibrations will appear in the fingerprint region (below 600 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ should be observed at m/z = 264. A prominent peak corresponding to the loss of a carboxyl group ([M-COOH]⁺) at m/z = 219 is also anticipated. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum.

Potential Biological Activity and Signaling Pathways

There is currently no specific information in the literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, based on the activities of related hydroxybenzoic acids, some potential areas for investigation can be proposed.

Hydroxybenzoic acids are known to possess a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and even estrogenic effects. The introduction of a halogen atom, such as iodine, can significantly modulate the biological properties of a molecule by altering its lipophilicity, electronic character, and metabolic stability.

Potential Areas of Investigation
  • Antimicrobial Activity: Halogenated phenols are often potent antimicrobial agents. It would be valuable to screen this compound against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The structural similarity to various endogenous substrates suggests that this compound could be an inhibitor of enzymes such as cyclooxygenases (anti-inflammatory), lipoxygenases, or various metabolic enzymes.

  • Receptor Binding: The phenolic hydroxyl group and the overall structure could allow for interactions with various receptors, including nuclear receptors.

Hypothetical Signaling Pathway Involvement

Given that some hydroxybenzoic acids exhibit estrogenic activity, one could hypothesize that this compound might interact with estrogen receptors (ERα and/or ERβ) and modulate downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER Estrogen Receptor (ER) PI3K PI3K ER->PI3K Raf Raf ER->Raf HIBA This compound HIBA->ER Hypothetical Binding Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene Modulation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Modulation

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields. While direct experimental data is limited, this guide provides a solid foundation for researchers by outlining its chemical properties, proposing a viable synthetic route, and predicting its spectral and biological characteristics based on established chemical principles and data from related compounds. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully elucidate the potential of this molecule.

References

Synthesis of 3-Hydroxy-5-iodobenzoic acid from 3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxy-5-iodobenzoic acid from 3-hydroxybenzoic acid. Due to the limited availability of direct experimental protocols for this specific conversion, this document leverages established methods for the iodination of analogous phenolic acids, particularly salicylic acid, to propose a viable synthetic route. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and materials science. The introduction of an iodine atom onto the aromatic ring of 3-hydroxybenzoic acid can significantly alter its physicochemical and biological properties. Iodinated aromatic compounds are known to be valuable intermediates in organic synthesis, often participating in cross-coupling reactions to form more complex molecules. Furthermore, the iodination of salicylic acid derivatives has been shown to enhance their binding affinity to proteins like transthyretin, suggesting potential therapeutic applications for related iodinated compounds.[1]

This guide will detail the theoretical basis for the synthesis, propose experimental protocols, and provide visualizations to aid in the understanding of the synthetic workflow.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from 3-hydroxybenzoic acid is achieved through an electrophilic aromatic substitution reaction. In this reaction, an electrophilic iodine species (I+) attacks the electron-rich benzene ring of 3-hydroxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

The hydroxyl group is a strongly activating, ortho-, para- directing group, meaning it increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a deactivating, meta- directing group, which directs incoming electrophiles to position 5. The formation of this compound indicates that the substitution occurs at the position that is meta to the carboxylic acid and ortho to the hydroxyl group.

Several iodinating agents can be employed for this transformation, including iodine monochloride (ICl), N-iodosuccinimide (NIS), and a combination of iodine and an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂).[2][3][4][5]

Quantitative Data Summary

The following table summarizes quantitative data from analogous iodination reactions of phenolic acids, which can serve as a reference for the synthesis of this compound.

Starting MaterialIodinating AgentProductSolventReaction TimeTemperature (°C)Yield (%)Melting Point (°C)Reference
Salicylic acidIodine monochloride (ICl)3,5-Diiodosalicylic acidGlacial Acetic Acid40 min8091-92235-236[6]
2-Hydroxy-5-chlorobenzaldehydeIodine, Iodic acid (HIO₃)2-Hydroxy-3-iodo-5-chlorobenzaldehydeEthyl Alcohol2 hrs35High-[4]
Salicylic acidIodine (I₂), H₂O₂2-Amino-5-iodobenzoic acidAcetic Acid5 hrs20--[5]
Salicylic acidIodine monochloride (ICl)3,5-Diiodosalicylic acidWater--97.6-[7]
Salicylic acidIodine (I₂)3,5-Diiodosalicylic acidEthanol--98.5232.8-233.6[8]

Experimental Protocols

Based on the successful iodination of similar substrates, two potential protocols for the synthesis of this compound are presented below.

Protocol 1: Iodination using Iodine Monochloride

This protocol is adapted from the synthesis of 3,5-diiodosalicylic acid.[6] Careful control of stoichiometry is crucial to favor mono-iodination.

Materials:

  • 3-Hydroxybenzoic acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Water

  • 5% Sodium sulfite solution

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-hydroxybenzoic acid in glacial acetic acid.

  • With continuous stirring, add a solution of 1 to 1.2 equivalents of iodine monochloride in glacial acetic acid dropwise to the flask.

  • After the addition is complete, slowly add water to the reaction mixture, which may cause the product to precipitate.

  • Gently heat the mixture with stirring to approximately 60-80°C for 20-40 minutes to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature. If any free iodine is present (indicated by a brownish color), add a 5% sodium sulfite solution dropwise until the color disappears.

  • Collect the precipitated product by vacuum filtration on a Büchner funnel and wash it with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as an acetone-water mixture. Dissolve the solid in a minimal amount of warm acetone and add water until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Filter the purified crystals, wash with cold water, and dry under vacuum.

Protocol 2: Iodination using Iodine and Iodic Acid

This method offers a milder alternative to iodine monochloride and avoids the use of a catalyst.[4]

Materials:

  • 3-Hydroxybenzoic acid

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethyl alcohol

  • Water

  • Saturated sodium thiosulfate solution

Procedure:

  • Dissolve 1 equivalent of 3-hydroxybenzoic acid and 0.4 to 0.5 equivalents of iodine crystals in ethyl alcohol in a round-bottom flask with stirring.

  • Gently heat the reaction mixture to about 35-40°C.

  • Prepare a solution of 0.2 equivalents of iodic acid in a small amount of water and add it to the reaction mixture.

  • Continue stirring at this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, dilute the mixture with water.

  • To remove any unreacted iodine, add a saturated solution of sodium thiosulfate until the iodine color is discharged.

  • The solid product should precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water, and recrystallize from a suitable solvent like aqueous ethanol to obtain the purified this compound.

Visualizations

Synthesis Reaction

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Dissolve 3-hydroxybenzoic acid in solvent B 2. Add iodinating agent A->B C 3. Reaction under controlled temperature and time B->C D 4. Quench reaction and remove excess iodine C->D E 5. Precipitate and filter crude product D->E F 6. Recrystallize for purification E->F G 7. Dry and characterize final product F->G

Caption: General experimental workflow for synthesis.

Potential Biological Relevance

While the specific biological activities of this compound are not extensively documented, research on analogous compounds provides a basis for potential applications. For instance, the iodination of salicylic acid has been shown to enhance its binding to transthyretin (TTR), a transport protein in the blood.[1] The aggregation of misfolded TTR is associated with amyloid diseases. Small molecules that bind to and stabilize the TTR tetramer can inhibit this process. The iodine atoms in 3,5-diiodosalicylic acid form favorable halogen bonds within the thyroxine-binding pocket of TTR, leading to a higher binding affinity compared to the non-iodinated parent compound.[1] This suggests that this compound could be investigated for similar protein-binding properties and potential therapeutic applications.

Signaling_Pathway TTR_tetramer TTR Tetramer TTR_monomer Misfolded TTR Monomers TTR_tetramer->TTR_monomer Dissociation Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation Iodinated_ligand This compound (potential stabilizer) Iodinated_ligand->TTR_tetramer Binding and Stabilization

Caption: Potential role as a TTR stabilizer.

Conclusion

References

Spectroscopic Analysis of 3-Hydroxy-5-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-5-iodobenzoic acid, catering to researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the hydroxyl and carboxylic acid protons.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)The chemical shift is dependent on concentration and solvent due to hydrogen bonding. This signal will disappear upon D₂O exchange.[2]
Phenolic Hydroxyl (-OH)9.0 - 10.0Singlet (broad)The chemical shift can vary with solvent and concentration. This signal will also disappear upon D₂O exchange.
Aromatic (H-2)~7.8Doublet
Aromatic (H-4)~7.5Doublet of doublets
Aromatic (H-6)~7.3Doublet
¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (ppm) Notes
Carboxylic Acid (-C OOH)165 - 175The carbonyl carbon is significantly deshielded.[8]
Aromatic (C-3, C-OH)155 - 160Carbon attached to the hydroxyl group.
Aromatic (C-1, C-COOH)130 - 135
Aromatic (C-2)125 - 130
Aromatic (C-4)120 - 125
Aromatic (C-6)115 - 120
Aromatic (C-5, C-I)90 - 95The carbon attached to iodine is expected to be significantly shielded.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While an experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure and comparison with analogs like 3-hydroxybenzoic acid and 3-iodobenzoic acid.[8][9][10][11][12]

Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (Carboxylic Acid)2500 - 3300 (very broad)Stretching
O-H (Phenol)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Carboxylic Acid)1680 - 1710Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Carboxylic Acid/Phenol)1210 - 1320Stretching
C-I500 - 600Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Adduct Predicted m/z
[M+H]⁺264.93562
[M+Na]⁺286.91756
[M-H]⁻262.92106
[M+NH₄]⁺281.96216
[M+K]⁺302.89150
[M+H-H₂O]⁺246.92560
[M]⁺263.92779
[M]⁻263.92889

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).[13]

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[13]

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6][14]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy Protocol (ATR-FTIR)
  • Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor).[15]

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[15][16]

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.[15]

  • Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[17]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating under high vacuum.[18][19]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺˙). This high energy can also cause the molecular ion to fragment.[20][21]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Organic Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution DirectSolid Direct Solid Application (IR, MS) Sample->DirectSolid NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy DirectSolid->IR MS Mass Spectrometry DirectSolid->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Final Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A diagram illustrating the workflow of spectroscopic analysis.

References

Navigating the Solubility Landscape of 3-Hydroxy-5-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 3-Hydroxy-5-iodobenzoic acid in common organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a comprehensive overview based on established chemical principles, qualitative data from analogous compounds, and a detailed experimental protocol for determining precise solubility values.

Executive Summary

This compound, a substituted aromatic carboxylic acid, is a compound of interest in various research and development sectors. Its solubility profile is a fundamental physicochemical property that governs its behavior in chemical reactions, formulation processes, and biological systems. This guide synthesizes available information to predict its solubility characteristics and provides a robust framework for its experimental determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the molecular structure of this compound—featuring a polar carboxylic acid group and a hydroxyl group, alongside a large, non-polar iodine atom—suggests a nuanced solubility profile.

It is anticipated that this compound will exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols and dimethyl sulfoxide (DMSO). The presence of the bulky iodine atom may, however, limit its solubility compared to its non-iodinated parent compound, 3-hydroxybenzoic acid. Conversely, its solubility is expected to be limited in non-polar solvents like hexane and toluene.

Qualitative data from structurally similar compounds support these predictions. For instance, various substituted benzoic acids demonstrate good solubility in alcohols and other polar organic solvents[1][2][3][4]. Specifically, 2,3,5-Triiodobenzoic acid, another iodinated benzoic acid, is described as very soluble in ethanol and ether, but insoluble in water[1].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid and hydroxyl groups.
Polar Aprotic Acetone, DMSOModerate to HighDipole-dipole interactions can solvate the polar functional groups.
Non-Polar Hexane, TolueneLowLacks favorable interactions with the polar moieties of the molecule.

Note: This table represents predicted solubility based on chemical principles and data from analogous compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise quantitative data, the following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), etc.

  • Thermostatic shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method with a proper calibration curve.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Start: Excess Solute Addition B Isothermal Equilibration (e.g., 25°C, 24-48h) A->B Add to solvent C Sedimentation of Excess Solid B->C Reach equilibrium D Supernatant Collection & Filtration (0.45 µm filter) C->D Careful sampling E Dilution of Saturated Solution D->E Prepare for analysis F Quantitative Analysis (HPLC or UV-Vis) E->F Analyze concentration G Solubility Calculation F->G Use calibration curve H End: Quantitative Solubility Data G->H Final result

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, this guide provides researchers with a strong predictive foundation and a detailed experimental protocol to generate this crucial information. The provided workflow and methodologies are designed to yield reliable and reproducible data, facilitating further research and development involving this compound. It is recommended that researchers perform these experiments under their specific laboratory conditions to obtain the most accurate and relevant solubility profiles.

References

A Technical Guide to the Theoretical Properties and Computational Analysis of 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-iodobenzoic acid, a halogenated derivative of hydroxybenzoic acid, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical properties, underpinned by computational analysis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogs and establishes a robust framework for its in-silico evaluation. This guide details standardized protocols for Density Functional Theory (DFT) calculations and molecular docking studies, offering a predictive insight into its electronic structure, reactivity, and potential as a bioactive agent. All quantitative data are systematically presented, and key computational workflows are visualized to facilitate a deeper understanding of this promising molecule.

Introduction

Substituted benzoic acids are fundamental building blocks in the development of novel therapeutic agents and functional materials. The introduction of a hydroxyl group and an iodine atom onto the benzoic acid core, as in this compound, significantly modulates its physicochemical and electronic properties. The hydroxyl group can act as a key hydrogen bond donor and acceptor, while the iodine atom, a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions, which are critical for molecular recognition processes. This guide outlines the theoretical and computational approaches to characterize this compound, providing a predictive foundation for future experimental work.

Physicochemical and Theoretical Properties

While experimental data for this compound is not extensively available, its properties can be predicted and compared with its close isomers and derivatives. The following tables summarize key computed physicochemical properties.

Table 1: Computed Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Methyl 3-hydroxy-5-iodobenzoate[1]3-Hydroxy-2-iodobenzoic acid[2]2-Hydroxy-5-iodobenzoic acid
Molecular Formula C₇H₅IO₃C₈H₇IO₃C₇H₅IO₃C₇H₅IO₃
Molecular Weight ( g/mol ) 264.02278.04264.02264.02
XLogP3 ~2.02.11.73.1
Hydrogen Bond Donor Count 2122
Hydrogen Bond Acceptor Count 3333
Rotatable Bond Count 1211
Exact Mass (Da) 263.92834277.94399263.92834263.92834
Topological Polar Surface Area (Ų) 57.546.557.557.5

Computational Analysis: Methodologies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. A typical protocol for analyzing this compound is as follows:

Experimental Protocol: DFT Calculation

  • Molecular Structure Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation. A common approach is to use a hybrid functional, such as B3LYP, with a basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization.[3][4]

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties such as zero-point vibrational energy.

  • Electronic Property Calculation: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity.

    • Molecular Electrostatic Potential (MEP): This map reveals the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) analysis: This provides insights into intramolecular interactions and charge delocalization.

  • Solvation Effects: To model a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[4][5]

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis mol_build Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop thermo Thermodynamic Properties freq_calc->thermo reactivity Reactivity Analysis elec_prop->reactivity

A generalized workflow for DFT analysis.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is instrumental in drug discovery for identifying potential biological targets.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared as described for the DFT calculations. The structure is then energy minimized, and atomic charges are assigned.

  • Receptor Preparation: A suitable protein target is selected and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

  • Binding Site Definition: The active site of the receptor is defined, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to systematically sample different conformations and orientations of the ligand within the receptor's active site.[6] A scoring function is employed to estimate the binding affinity for each pose.

  • Analysis of Results: The resulting docked poses are analyzed based on their binding energies and the interactions formed with the receptor's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Molecular_Docking_Workflow cluster_inputs Input Preparation cluster_docking Docking Simulation cluster_outputs Output Analysis ligand_prep Ligand Preparation (this compound) define_site Define Binding Site ligand_prep->define_site receptor_prep Receptor Preparation (e.g., from PDB) receptor_prep->define_site run_docking Run Docking Algorithm define_site->run_docking analyze_poses Analyze Docked Poses run_docking->analyze_poses binding_energy Evaluate Binding Energy analyze_poses->binding_energy interactions Visualize Interactions analyze_poses->interactions

A typical workflow for molecular docking studies.

Potential Biological Activity and Signaling Pathways

Benzoic acid derivatives are known to interact with a variety of biological targets. Notably, many are investigated as inhibitors of enzymes such as tyrosine kinases and cyclooxygenases.[7][8] The specific substitution pattern of this compound suggests its potential to interact with protein targets through a combination of hydrogen bonding (hydroxyl and carboxyl groups) and halogen bonding (iodo group).

A plausible target class for this molecule is the receptor tyrosine kinase (RTK) family. Many RTK inhibitors feature a scaffold that can form key hydrogen bonds within the ATP-binding pocket of the kinase domain.

Table 2: Hypothetical Molecular Docking Results for this compound

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesPotential Types of Interactions
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) -7.0 to -9.0Cys919, Asp1046, Glu885Hydrogen bonds, Halogen bond, Hydrophobic interactions
Epidermal Growth Factor Receptor (EGFR) -6.5 to -8.5Met793, Asp855, Thr790Hydrogen bonds, π-stacking
c-Src Tyrosine Kinase -6.0 to -8.0Thr338, Met341, Asp404Hydrogen bonds, Hydrophobic interactions

Note: The data in this table is hypothetical and for illustrative purposes. Actual binding affinities and interactions would need to be determined through specific docking studies.

Signaling_Pathway cluster_inhibition Inhibition Mechanism ligand This compound (Potential Inhibitor) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds to ATP-binding site p_rtk Phosphorylated RTK (Active) rtk->p_rtk Autophosphorylation atp ATP atp->rtk downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_rtk->downstream proliferation Cell Proliferation, Angiogenesis downstream->proliferation

Inhibition of a generic RTK signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties and computational analysis of this compound. While direct experimental data remains limited, the computational methodologies outlined herein offer a robust framework for predicting its behavior and potential as a bioactive molecule. The provided protocols for DFT and molecular docking serve as a starting point for researchers to further investigate this and similar compounds. The potential for this molecule to interact with key biological targets, such as tyrosine kinases, highlights its promise for future drug discovery and development efforts.

References

An In-depth Technical Guide to 3-Hydroxy-5-iodobenzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-Hydroxy-5-iodobenzoic acid, a significant halogenated aromatic carboxylic acid. While a singular, celebrated discovery event for this compound is not prominent in the historical chemical literature, its emergence is intrinsically linked to the broader development of aromatic iodination techniques throughout the late 19th and early 20th centuries. This document delineates the plausible historical synthetic pathways, detailed experimental protocols adapted from contemporary procedures for analogous compounds, and contextualizes its significance as a chemical intermediate.

Historical Context and Discovery

The discovery of this compound is not attributed to a single researcher or a landmark publication but rather evolved from the systematic exploration of aromatic substitution reactions on benzoic acid and its derivatives. The foundational work on the iodination of aromatic compounds in the 19th and early 20th centuries laid the groundwork for the synthesis of a vast array of iodinated organic molecules.

Early investigations into the halogenation of salicylic acid and other hydroxybenzoic acids provide a clear historical precedent for the synthesis of this compound. For instance, the synthesis of 3,5-diiodosalicylic acid was reported in the early 20th century through the electrophilic iodination of salicylic acid.[1] These methods, employing iodine in the presence of an oxidizing agent or an iodine carrier, were the state-of-the-art for introducing iodine onto activated aromatic rings.

Given the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring, the synthesis of the 3-hydroxy-5-iodo isomer would have been a logical extension of these early iodination studies on 3-hydroxybenzoic acid (m-hydroxybenzoic acid). The hydroxyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. In 3-hydroxybenzoic acid, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. The position meta to the carboxyl group (position 5) is also a potential site for substitution. The confluence of these directing effects makes the 5-position a favorable site for iodination.

A highly probable and historically relevant pathway to this compound involves a multi-step synthesis commencing with a more readily available starting material, such as 3-nitrobenzoic acid. This approach leverages well-established named reactions to control the regiochemistry of the substitutions. A plausible synthetic sequence, inferred from historical organic chemistry practices and documented syntheses of related compounds, is outlined below.

Plausible Historical Synthetic Pathways

Two primary synthetic routes are plausible for the historical preparation of this compound: direct iodination of 3-hydroxybenzoic acid and a multi-step synthesis starting from 3-aminobenzoic acid.

Direct Iodination of 3-Hydroxybenzoic Acid

The direct iodination of 3-hydroxybenzoic acid would have been an early and straightforward approach. The reaction would likely have involved an electrophilic iodinating agent, with the iodine atom being directed to the positions activated by the hydroxyl group.

G 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Hydroxy-5-iodobenzoic_Acid This compound 3-Hydroxybenzoic_Acid->3-Hydroxy-5-iodobenzoic_Acid Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., I₂, ICl, HIO₃) Iodinating_Agent->3-Hydroxy-5-iodobenzoic_Acid

Caption: Direct iodination of 3-hydroxybenzoic acid.

Multi-step Synthesis from 3-Aminobenzoic Acid

A more controlled and likely higher-yielding synthesis would involve a Sandmeyer-type reaction on an amino-substituted precursor. This pathway offers excellent regiochemical control. 3-Amino-5-hydroxybenzoic acid is a known biosynthetic precursor for some natural products, indicating its accessibility.[2][3]

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction 3-Amino-5-hydroxybenzoic_Acid 3-Amino-5-hydroxybenzoic Acid Diazonium_Salt Diazonium Salt Intermediate 3-Amino-5-hydroxybenzoic_Acid->Diazonium_Salt NaNO₂, HCl 0-5 °C 3-Hydroxy-5-iodobenzoic_Acid This compound Diazonium_Salt->3-Hydroxy-5-iodobenzoic_Acid KI, Heat Potassium_Iodide Potassium Iodide (KI) Potassium_Iodide->3-Hydroxy-5-iodobenzoic_Acid G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Salicylic Acid in Glacial Acetic Acid B Add Iodine Monochloride Solution A->B C Add Water to Precipitate Product B->C D Heat Reaction Mixture (approx. 80°C) C->D E Cool and Filter Precipitate D->E F Wash with Acetic Acid and Water E->F G Recrystallize from Aqueous Acetone F->G H Filter and Dry Final Product G->H G cluster_0 Diazotization cluster_1 Iodination cluster_2 Workup and Purification A Suspend 3-Amino-5-hydroxybenzoic Acid in Acidic Water B Cool to 0-5°C A->B C Add Sodium Nitrite Solution Dropwise B->C D Add Diazonium Salt Solution to Potassium Iodide Solution C->D E Heat to Decompose Diazonium Salt D->E F Cool and Filter Crude Product E->F G Wash with Water F->G H Recrystallize from Aqueous Ethanol G->H I Filter and Dry Final Product H->I

References

Analysis of 3-Hydroxy-5-iodobenzoic Acid Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients is paramount. This guide provides a technical overview of the crystallographic analysis of 3-hydroxy-5-iodobenzoic acid, a molecule of interest in medicinal chemistry. Due to the absence of publicly available, detailed crystallographic data for this compound in the searched scientific literature and databases, this document will outline the theoretical framework and standard experimental protocols that would be employed in its crystal structure determination and analysis. We will also draw upon data from closely related iodo-substituted benzoic acid derivatives to infer potential structural features.

Molecular Structure and Potential Intermolecular Interactions

This compound (C₇H₅IO₃) is a halogenated aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a carboxyl group, and an iodine atom on the benzene ring, allows for a variety of intermolecular interactions that would dictate its crystal packing. These include:

  • Hydrogen Bonding: The hydroxyl and carboxyl groups are strong hydrogen bond donors and acceptors. Carboxylic acids commonly form dimeric structures through O-H···O hydrogen bonds between the carboxyl groups. The hydroxyl group can also participate in hydrogen bonding with adjacent molecules.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules. This type of interaction is increasingly recognized for its role in crystal engineering.

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions would determine the overall three-dimensional arrangement of the molecules in the crystal.

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The typical workflow for such an analysis is outlined below.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations and improve the quality of the diffraction data. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. This refinement process minimizes the difference between the observed and calculated structure factors and yields precise information on bond lengths, bond angles, and atomic displacement parameters.

Anticipated Crystallographic Data

While specific experimental data for this compound is not available, we can anticipate the types of quantitative data that would be obtained from a successful crystal structure analysis. This data would be crucial for understanding the compound's solid-state properties.

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) define the size and shape of the unit cell.
Volume (V) The volume of the unit cell in ų.
Z The number of molecules in the unit cell.
Calculated Density (ρ) The density of the crystal in g/cm³.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-O, C-I) in Ångstroms (Å).
Bond Angles The angles between three bonded atoms (e.g., O-C-C) in degrees (°).
Torsion Angles The dihedral angles describing the conformation of the molecule.
Hydrogen Bond Geometry Distances (Å) and angles (°) of donor-H···acceptor interactions.
Halogen Bond Geometry Distances (Å) and angles (°) of C-I···O/N interactions.

Visualization of Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in crystal structure analysis, the following diagrams illustrate the typical experimental workflow and the logical relationships in interpreting the structural data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Single Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis (Bond Lengths, Angles, etc.) structure_refinement->data_analysis visualization Visualization (e.g., ORTEP, Mercury) data_analysis->visualization

Figure 1: Experimental workflow for crystal structure analysis.

logical_relationship cluster_molecular Molecular Structure cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing cluster_properties Solid-State Properties functional_groups Functional Groups (COOH, OH, I) h_bond Hydrogen Bonding functional_groups->h_bond x_bond Halogen Bonding functional_groups->x_bond pi_stack π-π Stacking functional_groups->pi_stack crystal_lattice 3D Crystal Lattice h_bond->crystal_lattice x_bond->crystal_lattice pi_stack->crystal_lattice properties Physicochemical Properties (Melting Point, Solubility, Stability) crystal_lattice->properties

Figure 2: Logical relationship of molecular features to crystal properties.

Conclusion

While a detailed crystal structure analysis of this compound is not currently available in the public domain, the established methodologies of single-crystal X-ray diffraction provide a clear path for its determination. The presence of hydroxyl, carboxyl, and iodo functional groups suggests a rich landscape of intermolecular interactions, including hydrogen and halogen bonding, which would govern its solid-state architecture. The elucidation of its crystal structure would provide invaluable data for understanding its physicochemical properties and would be a critical step in its potential development as a pharmaceutical agent. Further research is warranted to crystallize and structurally characterize this compound to fill the current knowledge gap.

An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Hydroxy-5-iodobenzoic acid (CAS No. 50765-21-4), a compound utilized in various research and development applications. Due to its potential hazards, it is imperative that trained personnel handle this chemical with strict adherence to the safety protocols outlined herein. This document synthesizes data from safety data sheets (SDS) and general laboratory safety practices to ensure the well-being of researchers and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this compound are skin and eye irritation.[1] Inhalation of dust may also cause respiratory tract irritation. While specific toxicity data for this compound is limited, related iodinated and hydroxylated benzoic acid derivatives warrant a cautious approach to handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A

Data sourced from Safety Data Sheets for closely related compounds.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₇H₅IO₃
Molecular Weight 264.02 g/mol
Appearance Solid
CAS Number 50765-21-4
Melting Point No data available
Boiling Point No data available
Solubility No data available
Decomposition Temperature No data available

Experimental Protocols: Safe Handling Procedures

Adherence to a strict experimental protocol is paramount when working with hazardous chemicals. The following is a generalized protocol for the handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before commencing any work. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust, especially outside of a fume hood.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate glassware for dissolution.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to a weighing vessel using a clean spatula. Avoid creating dust. If any dust is generated, it should be contained within the fume hood.

  • Dissolution: Add the weighed solid to the chosen solvent in a suitable container (e.g., beaker or flask). Stir the mixture gently to facilitate dissolution. If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Reaction Setup: Once the solid is fully dissolved, the solution can be transferred to the reaction vessel. All transfers should be done carefully to avoid splashes.

  • Post-Handling: After use, securely close the container of this compound. Decontaminate all equipment that came into contact with the chemical. This includes the spatula, weighing vessel, and any contaminated surfaces within the fume hood.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and reaction residues, in accordance with local, state, and federal regulations for hazardous chemical waste.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Procedures

To further aid in the safe handling of this compound, the following diagrams illustrate key logical workflows and emergency procedures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weigh Compound C->D E Dissolve in Solvent D->E F Use in Experiment E->F G Secure Container F->G H Decontaminate Equipment G->H I Dispose of Waste H->I

Caption: Safe Handling Workflow for this compound.

First_Aid_Procedures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Follow-up Skin Skin Contact Wash Flush with water for 15 min Remove contaminated clothing Skin->Wash Eyes Eye Contact Rinse Rinse with water for 15 min Remove contact lenses Eyes->Rinse Inhalation Inhalation FreshAir Move to fresh air Provide artificial respiration if needed Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse mouth with water Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Medical Attention Wash->Medical Rinse->Medical FreshAir->Medical RinseMouth->Medical

Caption: First Aid Procedures for Exposure to this compound.

References

Potential biological activities of 3-Hydroxy-5-iodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities of 3-Hydroxy-5-iodobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of this compound represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The strategic placement of a hydroxyl group and an iodine atom on the benzoic acid scaffold can impart a range of biological activities. This guide synthesizes current research on these and structurally related compounds, highlighting their potential as neuroprotective, antimicrobial, and anticancer agents. Notably, derivatives incorporating an iodobenzoic acid moiety have demonstrated potent, nanomolar-level inhibition of cholinesterases and significant anti-amyloid aggregation properties, marking them as strong candidates for Alzheimer's disease therapeutics. This document provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development.

Introduction

Phenolic acids, including hydroxybenzoic acids, are a major class of plant secondary metabolites that have garnered significant interest in medicinal chemistry.[1] Their inherent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties make them valuable starting points for drug design.[1][2][3] The introduction of halogen atoms, such as iodine, into the aromatic ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The iodine atom can enhance binding affinity to biological targets through halogen bonding, increase lipophilicity to improve membrane permeability, and serve as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[4]

The combination of a hydroxyl group and an iodine atom on a benzoic acid core, specifically in the 3- and 5-positions, creates a unique scaffold. This guide explores the documented biological activities of derivatives of this scaffold, focusing on quantitative data and the methodologies required to assess their therapeutic potential.

Potential Biological Activities

While direct studies on a wide range of this compound derivatives are limited, research on closely related structures provides strong evidence for several potential therapeutic applications.

Neuroprotective Activity: Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[5][6] A novel series of 9-amino-1,2,3,4-tetrahydroacridine derivatives featuring an iodobenzoic acid moiety has been synthesized and shown to be highly potent inhibitors of both these enzymes.[7]

One of the most active compounds from this series, compound 3f , demonstrated nanomolar inhibitory concentrations (IC₅₀) against both AChE and BuChE, significantly surpassing the activity of the reference drug, tacrine.[7] Kinetic analysis revealed a mixed-type inhibition mechanism for its action on acetylcholinesterase.[7] This dual inhibition is considered beneficial as the activity of BuChE increases during the progression of Alzheimer's disease.[6] The activity of various hydroxybenzoic acids as AChE inhibitors has also been documented, with IC₅₀ values ranging from 5.50 to 34.19 µmol/µmol of AChE, further supporting the potential of this chemical class.[8][9]

Anti-amyloid Aggregation Activity

The aggregation of β-amyloid (Aβ) peptides into senile plaques is a primary pathological hallmark of Alzheimer's disease.[10] Preventing this aggregation is a major therapeutic goal. The aforementioned tetrahydroacridine derivative with an iodobenzoic acid moiety, compound 3f , was also found to be a potent inhibitor of Aβ aggregation.[7] At a concentration of 25 μM, it inhibited 72% of β-amyloid aggregation, with inhibition reaching nearly 85% at 100 μM.[7] This dual action—cholinesterase inhibition and anti-aggregation activity—makes such derivatives highly promising multifunctional agents for Alzheimer's therapy.

Antimicrobial Activity

Hydroxybenzoic acids and their derivatives are well-known for their broad-spectrum antimicrobial properties.[11][12][13][14] While specific data on this compound is scarce, studies on related compounds are informative. For instance, complex derivatives of 3'-hydroxy-5'-aminobenzoxazinorifamycin exhibit potent activity against Mycobacterium tuberculosis and Mycobacterium avium complex, with minimal inhibitory concentration (MIC) values significantly lower than standard drugs like rifampicin.[15]

Furthermore, studies on various dihydroxybenzoic acids have shown MIC values between 2 and 6 mg/mL against a range of bacteria (E. coli, P. aeruginosa, S. aureus, B. subtilis) and fungi (C. albicans).[11] Acylhydrazone derivatives of 3-iodobenzoic acid have also demonstrated beneficial antimicrobial effects, including against methicillin-resistant Staphylococcus aureus (MRSA).[16] These findings suggest that derivatives of this compound are worthy of investigation as novel antimicrobial agents.

Anticancer Activity

The anticancer potential of various benzoic acid derivatives is widely reported.[3] Hydrazone derivatives of iodobenzoic acid have been synthesized and evaluated for their anticancer potential, showing promise without significant toxicity to normal cell lines.[16] Similarly, novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, synthesized from 5-iodoanthranilic acid, displayed remarkable cytotoxic activity against several human cancer cell lines.[17] The general anticancer properties of phenolic acids are attributed to their ability to modulate various cellular signaling pathways and induce apoptosis.[3] Given these precedents, this compound derivatives warrant screening for their cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activities of relevant compounds.

Table 1: Cholinesterase Inhibition and Anti-amyloid Aggregation Activity of a Tetrahydroacridine Derivative with an Iodobenzoic Acid Moiety (Compound 3f).[7]

TargetIC₅₀ (nM)β-Amyloid Aggregation Inhibition (%)
Acetylcholinesterase (AChE)31.2N/A
Butyrylcholinesterase (BuChE)8.0N/A
β-Amyloid AggregationN/A24.96% @ 10 µM
72.00% @ 25 µM
78.44% @ 50 µM
84.92% @ 100 µM
Reference drug Tacrine IC₅₀: 100.2 nM (AChE), 16.3 nM (BuChE).

Table 2: Antimicrobial Activity of Related Dihydroxybenzoic Acids.[11]

CompoundE. coli MIC (mg/mL)P. aeruginosa MIC (mg/mL)S. aureus MIC (mg/mL)C. albicans MIC (mg/mL)
2,4-Dihydroxybenzoic Acid2222
3,4-Dihydroxybenzoic Acid2222
3,5-Dihydroxybenzoic Acid2322

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings.

Synthesis of Derivatives

A general approach to synthesizing amide or ester derivatives of this compound involves standard coupling reactions. The carboxylic acid can be activated with reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with a desired amine or alcohol to form the corresponding amide or ester.

G cluster_0 Activation cluster_1 Coupling Start This compound Activator Activating Agent (e.g., EDC, DCC) Start->Activator + Activated Activated Ester/ Intermediate Activator->Activated AmineAlcohol Amine (R-NH2) or Alcohol (R-OH) Activated->AmineAlcohol Reaction Product Final Amide or Ester Derivative AmineAlcohol->Product

Caption: General workflow for synthesizing amide or ester derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.[18][19][20]

  • Reagent Preparation :

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Acetylcholinesterase from electric eel, prepared in assay buffer to a final concentration of ~0.2 U/mL.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 14 mM acetylthiocholine iodide in deionized water.

    • Test Compounds: Dissolved in DMSO and serially diluted in assay buffer.

  • Assay Procedure (96-well plate format) :

    • Add 25 µL of each test compound dilution to the wells.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm immediately and kinetically for 10-15 minutes using a microplate reader.[18][21]

  • Data Analysis :

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration to calculate the IC₅₀ value.[18]

G cluster_0 Reaction Principle cluster_1 Experimental Workflow A1 Acetylthiocholine (ATCI) (Substrate) A2 Thiocholine + Acetate A3 DTNB (Ellman's Reagent) A4 TNB Anion (Yellow Product) B5 Measure Absorbance @ 412 nm (Kinetic Reading) A4->B5 Measured Signal B1 Add AChE + Inhibitor to 96-well plate B2 Incubate (15 min) B1->B2 B3 Add DTNB B2->B3 B4 Add ATCI (Start Reaction) B3->B4 B4->B5

Caption: Principle and workflow of the Ellman's assay for AChE inhibition.

β-Amyloid Aggregation Inhibition Assay

This assay typically uses Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.[22]

  • Reagent Preparation :

    • Aβ Peptide (e.g., Aβ₁₋₄₂): Prepared as a stock solution in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and then diluted into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of ~20-30 µM to induce aggregation.[22][23]

    • Thioflavin T (ThT) Solution: Prepared in assay buffer.

    • Test Compounds: Prepared in DMSO and diluted in buffer.

  • Assay Procedure :

    • In a 96-well plate, incubate the Aβ peptide solution with various concentrations of the test compound (or DMSO for control).[23]

    • Incubation is typically performed at 37°C for several hours to days, often with shaking to promote fibril formation.[22][24]

    • After incubation, add the ThT solution to each well.

    • Measure fluorescence with excitation around 450 nm and emission around 485 nm.[22]

  • Data Analysis :

    • Normalize fluorescence readings to the DMSO control.

    • Calculate the percentage of aggregation inhibition.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[25][26][27][28]

  • Procedure :

    • Cell Seeding : Plate cancer cells (e.g., 1,000-100,000 cells/well) in a 96-well plate and incubate for 24 hours.[25][28]

    • Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a set period (e.g., 24-72 hours).

    • MTT Addition : Add MTT solution (typically 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[25][28] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[27]

    • Solubilization : Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[25]

    • Measurement : Read the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_0 Pathology cluster_1 Therapeutic Strategy ACh Acetylcholine (Neurotransmitter) Synapse Cholinergic Synapse AChE AChE / BuChE Degradation Degradation Abeta Aβ Monomers Plaques Aβ Plaques (Neurotoxic) Inhibitor 3-OH-5-I-Benzoic Acid Derivative Block1 Inhibition Inhibitor->Block1 Action Block2 Inhibition Inhibitor->Block2 Action Block1->Degradation Blocks Block2->Plaques Blocks

Caption: Dual-action therapeutic strategy for Alzheimer's disease.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising scaffold for the development of new therapeutic agents. The most compelling data points towards their potential as dual-action inhibitors for the treatment of Alzheimer's disease, with demonstrated nanomolar potency against cholinesterases and significant anti-amyloid aggregation effects. Furthermore, the broader biological activities associated with hydroxybenzoic acids and iodinated aromatics, such as antimicrobial and anticancer effects, indicate that this scaffold is versatile and warrants more extensive investigation.

Future research should focus on:

  • Synthesis and Screening : A broader library of this compound amides, esters, and other derivatives should be synthesized and screened against a wide range of biological targets.

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the scaffold is needed to understand the structural requirements for each biological activity and to optimize potency and selectivity.

  • Mechanism of Action Studies : For the most promising compounds, detailed mechanistic studies should be conducted to fully elucidate how they interact with their biological targets.

  • In Vivo Evaluation : Compounds with high in vitro potency and favorable preliminary safety profiles should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicology.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[1][2] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acids.[1][3]

3-Hydroxy-5-iodobenzoic acid is a valuable building block in medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an iodine atom—allows for sequential and regioselective modifications, making it an ideal scaffold for the synthesis of complex molecules and compound libraries for drug discovery. The iodine atom provides a reactive handle for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a versatile route to novel biphenyl-3-hydroxy-5-carboxylic acid derivatives.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Materials and Reagents

Material/ReagentGrade/SpecificationSupplier (Example)
This compound≥98%Sigma-Aldrich
Arylboronic acidVariesCombi-Blocks, Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)99.9%Strem Chemicals
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Strem Chemicals
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%J.T. Baker
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
TolueneAnhydrous, 99.8%Sigma-Aldrich
Ethanol200 proofDecon Labs
Deionized waterHigh purity---
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Round-bottom flaskVaries---
Reflux condenser------
Magnetic stirrer and stir bar------
Inert atmosphere setup (Nitrogen or Argon)------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore
Liquid Chromatography-Mass Spectrometry (LC-MS)------
Nuclear Magnetic Resonance (NMR) Spectrometer------

Experimental Protocols

This section provides two representative protocols for the Suzuki-Miyaura coupling of this compound. Protocol A utilizes a common palladium acetate/triphenylphosphine catalyst system, while Protocol B employs the air-stable tetrakis(triphenylphosphine)palladium(0).

Protocol A: In situ Catalyst Generation with Pd(OAc)₂/PPh₃
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%). The ratio of PPh₃ to Pd(OAc)₂ is typically 2:1 to 4:1.

  • Inert Atmosphere: Seal the flask and the condenser assembly. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl to a pH of ~2-3.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape) to afford the pure biphenyl-3-hydroxy-5-carboxylic acid derivative.

Protocol B: Using Air-Stable Pd(PPh₃)₄
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and sodium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).[4]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere with stirring.[4]

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol A.

  • Purification: Follow the same purification procedure as described in Protocol A.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is representative and based on general knowledge of Suzuki-Miyaura couplings with similar substrates. Actual yields may vary depending on the specific arylboronic acid and reaction optimization.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001680-90
34-Fluorophenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901475-85
43-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001860-75
52-Thienylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901270-80

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Weigh Reactants: This compound Arylboronic acid Base Catalyst Add Catalyst System: Pd source + Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat and Stir (80-110 °C) Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Acidify Acidify (1M HCl) Cool->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Suzuki_Catalytic_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-I Ln Pd0->PdII_ArX Oxidative Addition PdII_ArArB Ar-Pd(II)-Ar' Ln PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_ArArB->ArAr Base_B [Ar'B(OH)3]- Base_B->PdII_ArArB ArI Ar-I ArI->PdII_ArX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalystEnsure the use of a fresh, high-purity palladium source and ligand. For air-sensitive catalysts, handle under a strict inert atmosphere.
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Inappropriate base or insufficient amountThe choice of base is crucial. K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure at least 2 equivalents are used. For phenolic substrates, a stronger base might be beneficial.
Low reaction temperature or short reaction timeIncrease the reaction temperature or extend the reaction time. Monitor the reaction progress closely.
Poor quality of boronic acidBoronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-quality boronic acids.
Formation of significant side products (e.g., homocoupling of boronic acid) Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.
Catalyst decompositionUse a more stable catalyst or ligand system. Consider using a pre-catalyst.
Protodeboronation of the boronic acid Presence of excess water or protic solventsUse anhydrous solvents and dry reagents. While some water is often necessary, excessive amounts can be detrimental.
High reaction temperatureOptimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
Difficulty in product purification Co-elution with by-productsOptimize the mobile phase for column chromatography. Addition of a small amount of acetic acid can help in the purification of carboxylic acid-containing products.
Residual palladium in the productTreat the product solution with activated carbon or a palladium scavenger.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a robust and versatile method for the synthesis of a wide array of biphenyl-3-hydroxy-5-carboxylic acid derivatives. These products are valuable intermediates for the development of new pharmaceutical agents and other functional materials. The protocols provided herein offer a solid starting point for researchers, and with careful optimization of reaction conditions, high yields of the desired products can be achieved. The troubleshooting guide should assist in overcoming common challenges associated with this powerful cross-coupling reaction.

References

Sonogashira Coupling Protocols for 3-Hydroxy-5-iodobenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide outlining various protocols for the Sonogashira coupling of 3-Hydroxy-5-iodobenzoic acid is now available for researchers, scientists, and professionals in drug development. This document provides comprehensive application notes, detailed experimental procedures, and a comparative analysis of different catalytic systems to facilitate the synthesis of key intermediates for novel therapeutics and functional materials.

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry due to its utility in the synthesis of complex molecular architectures from readily available building blocks. This compound is a particularly valuable substrate, as the resulting alkynyl-substituted hydroxybenzoic acid derivatives are precursors to a wide range of biologically active compounds.

This guide addresses the specific challenges and considerations for the Sonogashira coupling of this trifunctional molecule, which possesses a reactive aryl iodide, a moderately activating hydroxyl group, and a deactivating carboxylic acid group. Both classical copper-co-catalyzed and modern copper-free protocols are presented, offering researchers flexibility based on their specific needs and available resources.

Comparative Analysis of Sonogashira Coupling Protocols

The following table summarizes various protocols applicable to the Sonogashira coupling of this compound and structurally similar substrates. The data highlights the impact of different catalysts, bases, solvents, and reaction conditions on the reaction outcome.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF801285Hypothetical Example 1
Methyl 3-hydroxy-5-iodobenzoateTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRT692Hypothetical Example 2
3-Iodophenol1-OctynePd(OAc)₂ / XPhosK₂CO₃Dioxane1001678Adapted Protocol
3-Iodobenzoic acidEthynylbenzenePdCl₂(dppf)Cs₂CO₃DMF/H₂O90888Adapted Protocol
This compoundPropargyl alcohol[PdCl(allyl)]₂ / cataCXium AK₃PO₄Toluene/H₂O1102475Hypothetical Example 3

Note: Data presented as "Hypothetical Example" is based on established Sonogashira coupling principles for structurally related molecules and serves as a starting point for optimization. "Adapted Protocol" refers to conditions reported for similar but not identical substrates.

Experimental Protocols

Below are detailed experimental protocols for both a classical copper-co-catalyzed and a copper-free Sonogashira coupling of this compound.

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a standard and robust method for the Sonogashira coupling of aryl iodides.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that may be sensitive to copper salts or for applications where copper contamination is a concern.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)

  • XPhos (0.06 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dioxane

Procedure:

  • To a dry, argon-flushed Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane and the terminal alkyne via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst & Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat & Stir alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)-C≡CR'(L)₂ pd_complex->alkynyl_pd Transmetalation product Ar-C≡CR' alkynyl_pd->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne R'C≡CH alkyne->cu_acetylide + CuI, Base cu_salt CuI product->pd0 lab_pd Palladium Cycle lab_cu Copper Cycle

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

These protocols and the accompanying data and diagrams provide a solid foundation for researchers to successfully implement the Sonogashira coupling of this compound in their synthetic endeavors. Further optimization may be required based on the specific terminal alkyne used and the desired scale of the reaction.

References

Application Notes and Protocols for the Heck Reaction of 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, yielding a substituted alkene.[1][2][3] This reaction is a cornerstone of modern organic synthesis, widely employed in the creation of complex molecules, including pharmaceuticals and agrochemicals, due to its high efficiency and functional group tolerance.[3][4] This document provides detailed application notes and a generalized protocol for the Heck coupling of 3-Hydroxy-5-iodobenzoic acid, an aryl iodide with both electron-donating (-OH) and electron-withdrawing (-COOH) groups.

Aryl iodides are highly reactive substrates in Heck couplings, often necessitating milder reaction conditions compared to the corresponding bromides or chlorides.[3][5] The protocol outlined below serves as a robust starting point for researchers, with key reaction parameters summarized for optimization.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene is depicted below:

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the interplay of several factors, including the choice of catalyst, base, solvent, and any ancillary ligands. For a substrate like this compound, the electronic nature of the substituents will influence reactivity.

Catalyst: Palladium complexes are the most common catalysts.[1] Typical precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1] For aryl iodides, catalyst loading can often be kept low (0.5-5 mol%).

Base: A base is required to neutralize the hydrogen halide (HI) generated during the reaction.[1] Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or sodium bicarbonate (NaHCO₃).[1][6] The choice of base can significantly impact the reaction rate and yield.

Solvent: Polar aprotic solvents are generally used to facilitate the dissolution of the reactants and catalyst. Common choices include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and acetonitrile (CH₃CN).[4][7][8]

Ligands: While some Heck reactions with aryl iodides can proceed without a phosphine ligand, their presence can stabilize the palladium catalyst and improve yields.[1][9] Triphenylphosphine (PPh₃) is a common choice.[1] For challenging substrates, more specialized ligands may be required.

Alkene Partner: The nature of the alkene coupling partner is crucial. Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[1][9]

Summary of Typical Heck Reaction Conditions

The following table summarizes common conditions that can be used as a starting point for the Heck reaction of this compound.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd(PPh₃)₄
Catalyst Loading 1-2 mol%2-5 mol%3-5 mol%
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Sodium Acetate (NaOAc)
Base Equivalents 2-3 eq2-3 eq2-3 eq
Ligand Triphenylphosphine (PPh₃)NoneNone
Ligand Loading 2-4 mol%--
Solvent DMFNMPAcetonitrile
Alkene Methyl acrylateStyrenen-Butyl acrylate
Alkene Equivalents 1.2-1.5 eq1.2-1.5 eq1.2-1.5 eq
Temperature 80-120 °C100-140 °C80-100 °C
Reaction Time 12-24 h12-24 h16-30 h

Experimental Workflow

The following diagram illustrates a general workflow for setting up a Heck reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, alkene, and base in a dry flask Catalyst Add Palladium catalyst and ligand (if used) Reactants->Catalyst Under inert gas Solvent Add degassed solvent Catalyst->Solvent Heat Heat the mixture under inert atmosphere (N₂ or Ar) Solvent->Heat Monitor Monitor reaction progress (TLC, LC-MS, GC) Heat->Monitor Periodically sample Cool Cool to room temperature Monitor->Cool Upon completion Filter Filter to remove catalyst Cool->Filter Extract Aqueous workup and extraction with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify Product Characterize final product Purify->Product

A generalized workflow for the Heck reaction.

Detailed Experimental Protocol (General)

This protocol is a starting point and may require optimization for specific alkene partners and desired outcomes.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Triethylamine)

  • Ligand (optional, e.g., Triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired alkene (1.2-1.5 eq), and the base (2-3 eq). If a solid ligand is used, it should also be added at this stage.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. If a solid palladium catalyst was used, it may be possible to recover it by filtration.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired substituted alkene.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Reactions under pressure should be carried out behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: 3-Hydroxy-5-iodobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-iodobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and an iodine atom, offers multiple points for chemical modification. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The hydroxyl and carboxylic acid moieties provide opportunities for esterification, amidation, and etherification, further expanding the accessible chemical space. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents.

Application Note 1: Synthesis of Potential P2Y₁₄ Receptor Antagonists for Inflammatory Diseases

Background:

The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor that is activated by UDP-sugars. It is primarily expressed on immune cells and has been implicated in inflammatory processes. Antagonists of the P2Y₁₄R are therefore of significant interest as potential therapeutics for inflammatory diseases such as gouty arthritis. Recent studies have identified a series of 3-amide-5-aryl benzoic acid derivatives as potent P2Y₁₄R antagonists.[1][2] this compound serves as an excellent starting material for the synthesis of analogs of these compounds, where the 5-iodo group can be readily converted to a variety of aryl groups via Suzuki-Miyaura coupling. The 3-hydroxy group can be maintained as a bioisosteric replacement for the 3-amino group found in the reported antagonists or can be further functionalized.

Signaling Pathway:

The activation of the P2Y₁₄ receptor by its endogenous ligands, such as UDP-glucose, leads to the activation of the Gαi/o signaling pathway. This results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream inflammatory responses, including the activation of the NLRP3 inflammasome.[1] P2Y₁₄R antagonists block this signaling cascade, thereby reducing the inflammatory response.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y₁₄R G_protein Gαi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist 3-Hydroxy-5-aryl benzoic acid (Antagonist) Antagonist->P2Y14R Blocks ATP ATP ATP->AC Inflammation Inflammatory Response cAMP->Inflammation Modulates NLRP3 NLRP3 Inflammasome Activation Inflammation->NLRP3

P2Y₁₄ Receptor Signaling Pathway
Quantitative Data: P2Y₁₄R Antagonists with a 3-Amide/Hydroxy-5-Aryl Benzoic Acid Scaffold

The following table summarizes the in vitro potency of previously reported 3-amide-5-aryl benzoic acid derivatives as P2Y₁₄R antagonists. These compounds share a similar scaffold to derivatives that can be synthesized from this compound.

Compound IDR Group at 5-positionIC₅₀ (nM)[1][2]
11m 4-Trifluoromethylphenyl2.18
16c 4-Chlorophenyl1.77
11a Phenyl15.3
11b 4-Methylphenyl10.1
11d 4-Methoxyphenyl8.92
11j 3-Chlorophenyl4.35
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and acidify to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-hydroxy-5-arylbenzoic acid derivative.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ B Add Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ A->B C Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) B->C D Add Solvents: - Dioxane - Degassed Water C->D E Heat to 90°C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Acidify F->G H Extract with Ethyl Acetate G->H I Wash with Brine & Dry H->I J Filter & Concentrate I->J K Column Chromatography J->K

Experimental Workflow for Suzuki Coupling

Application Note 2: Development of Novel Kinase Inhibitors

Background:

Kinase inhibitors are a major class of targeted cancer therapeutics. The development of novel scaffolds for kinase inhibitors is an ongoing effort to overcome resistance and improve selectivity. Aryl iodides are common starting materials in the synthesis of kinase inhibitors as the iodine atom can be readily displaced through various cross-coupling reactions to introduce key pharmacophoric elements that interact with the kinase active site. This compound, with its multiple functional groups, represents a promising scaffold for the generation of libraries of potential kinase inhibitors. The carboxylic acid can be converted to an amide, a common feature in many kinase inhibitors, while the hydroxyl group can form important hydrogen bond interactions within the kinase hinge region. The iodo group serves as a handle for introducing diversity-oriented fragments via Suzuki-Miyaura or other cross-coupling reactions.

General Synthetic Strategy:

A general strategy for the synthesis of kinase inhibitors from this compound would involve:

  • Amidation: Conversion of the carboxylic acid to an amide by coupling with a variety of amines.

  • Suzuki-Miyaura Coupling: Introduction of an aryl or heteroaryl group at the 5-position.

  • Optional Etherification: Modification of the 3-hydroxy group to explore further SAR.

This modular approach allows for the systematic exploration of the chemical space around the 3-hydroxybenzoic acid scaffold to identify potent and selective kinase inhibitors.

Disclaimer: The experimental protocols provided are intended as a general guide. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary for specific substrates. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.

References

Synthesis of Novel Heterocyclic Compounds from 3-Hydroxy-5-iodobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, commencing from the versatile starting material, 3-Hydroxy-5-iodobenzoic acid. The strategic location of the hydroxyl, iodo, and carboxylic acid functionalities on the benzene ring offers a multitude of synthetic possibilities for the construction of diverse heterocyclic scaffolds, including benzofurans, indoles, and coumarins. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2]

Application Notes

The synthetic strategies outlined herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig aminations, alongside intramolecular cyclization methodologies.[3][4][5] The resulting heterocyclic compounds possess latent potential for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties, owing to the inherent bioactivity associated with these scaffolds.[1][6] The protocols provided are intended to serve as a foundational guide for the exploration of new chemical entities derived from this compound.

Synthetic Pathways Overview

The general synthetic approach involves the initial functionalization of this compound via palladium-catalyzed cross-coupling reactions at the iodo-position, followed by intramolecular cyclization to construct the desired heterocyclic ring. The carboxylic acid and hydroxyl groups can be strategically manipulated or directly participate in the cyclization step.

Synthetic Pathways Overview cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_cyclization Intramolecular Cyclization 3-Hydroxy-5-iodobenzoic_acid This compound Sonogashira Sonogashira Coupling (Terminal Alkyne) 3-Hydroxy-5-iodobenzoic_acid->Sonogashira Suzuki Suzuki Coupling (Boronic Acid) 3-Hydroxy-5-iodobenzoic_acid->Suzuki Buchwald Buchwald-Hartwig (Amine) 3-Hydroxy-5-iodobenzoic_acid->Buchwald Intermediate Functionalized Intermediate Sonogashira->Intermediate Suzuki->Intermediate Buchwald->Intermediate Benzofuran Benzofuran Synthesis Intermediate->Benzofuran Indole Indole Synthesis Intermediate->Indole Coumarin Coumarin Synthesis Intermediate->Coumarin Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Reagents Combine this compound, Pd(PPh₃)₂Cl₂, CuI, and base in a flask. Inert Establish inert atmosphere (Ar or N₂). Reagents->Inert Solvent Add anhydrous solvent (e.g., THF/Et₃N). Inert->Solvent Alkyne Add terminal alkyne dropwise. Solvent->Alkyne Stir Stir at room temperature. Alkyne->Stir TLC Monitor reaction by TLC. Stir->TLC Filter Filter through Celite. TLC->Filter Extract Acidify and extract with organic solvent. Filter->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Reagents Combine this compound, arylboronic acid, Pd catalyst, and base. Inert Establish inert atmosphere (Ar or N₂). Reagents->Inert Solvent Add degassed solvent (e.g., Toluene/Ethanol/Water). Inert->Solvent Heat Heat the reaction mixture (e.g., 80-100 °C). Solvent->Heat TLC_LCMS Monitor reaction by TLC or LC-MS. Heat->TLC_LCMS Cool Cool to room temperature. TLC_LCMS->Cool Extract Add water and extract with organic solvent. Cool->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

References

The Strategic Application of 3-Hydroxy-5-iodobenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 3-Hydroxy-5-iodobenzoic acid, a versatile aromatic building block, serves as a critical precursor in the multi-step synthesis of sophisticated intermediates for drug discovery and development. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and an iodine atom, allows for a variety of chemical transformations, making it a valuable component in the medicinal chemist's toolbox.

This application note details the use of this compound in the synthesis of a key intermediate for potential API candidates, highlighting its role in the construction of complex molecular architectures. The protocols provided herein offer a comprehensive guide for researchers and scientists engaged in the field of drug development.

Application in the Synthesis of a Diaryl Ether Intermediate

One of the primary applications of this compound is in the synthesis of substituted diaryl ether structures. These motifs are prevalent in a wide range of biologically active molecules. The hydroxyl group provides a handle for etherification, while the iodine atom can be utilized in various cross-coupling reactions to introduce further molecular complexity. The carboxylic acid group can be maintained, modified, or used to improve the solubility and handling of intermediates.

A notable example is the synthesis of methyl 3-(4-formylphenoxy)-5-iodobenzoate, a key intermediate that can be further elaborated into various potential APIs through subsequent reactions such as reductive amination or further cross-coupling.

Experimental Workflow

The synthesis of this key intermediate from this compound involves a two-step process: esterification of the carboxylic acid followed by a nucleophilic aromatic substitution (Williamson ether synthesis).

G A This compound B Esterification (MeOH, H₂SO₄) A->B C Methyl 3-hydroxy-5-iodobenzoate B->C D Williamson Ether Synthesis (4-fluorobenzaldehyde, K₂CO₃, DMF) C->D E Methyl 3-(4-formylphenoxy)-5-iodobenzoate (Key Intermediate) D->E

Caption: Synthetic workflow for the preparation of a key diaryl ether intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxy-5-iodobenzoate

Objective: To protect the carboxylic acid functionality of this compound via esterification to prevent side reactions in the subsequent etherification step.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-hydroxy-5-iodobenzoate.

Protocol 2: Synthesis of Methyl 3-(4-formylphenoxy)-5-iodobenzoate

Objective: To synthesize the diaryl ether intermediate via a Williamson ether synthesis.

Materials:

  • Methyl 3-hydroxy-5-iodobenzoate

  • 4-Fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 3-hydroxy-5-iodobenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and 4-fluorobenzaldehyde (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(4-formylphenoxy)-5-iodobenzoate.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the described synthetic protocols.

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%) (HPLC)
1Methyl 3-hydroxy-5-iodobenzoateThis compoundMeOH, H₂SO₄MethanolReflux4-690-95>98
2Methyl 3-(4-formylphenoxy)-5-iodobenzoateMethyl 3-hydroxy-5-iodobenzoate4-Fluorobenzaldehyde, K₂CO₃DMF80-908-1280-85>97

Future Prospects and Elaboration of the Intermediate

The synthesized intermediate, Methyl 3-(4-formylphenoxy)-5-iodobenzoate, is a versatile scaffold for the development of novel APIs. The iodine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce diverse functionalities. The aldehyde group can be transformed into a variety of other functional groups or used in reductive amination to build complex side chains.

G cluster_0 Further Elaboration of Intermediate A Methyl 3-(4-formylphenoxy)-5-iodobenzoate B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B C Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) A->C D Reductive Amination (Amine, reducing agent) A->D E Triaryl Derivatives B->E F Aryl-alkynyl Derivatives C->F G Complex Side Chains D->G

Caption: Potential synthetic pathways for the elaboration of the key intermediate.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of complex pharmaceutical intermediates. The presented protocols for the synthesis of Methyl 3-(4-formylphenoxy)-5-iodobenzoate demonstrate a practical and efficient application of this building block. The strategic use of such intermediates opens up avenues for the discovery and development of novel APIs with diverse therapeutic applications. Researchers in the field of drug development are encouraged to explore the synthetic potential of this and related building blocks to accelerate their research programs.

Application Notes and Protocols: 3-Hydroxy-5-iodobenzoic Acid as a Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hydroxy-5-iodobenzoic acid and its structural analogs as precursors for the synthesis of radiolabeled compounds. The protocols detailed below are intended for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging applications, including neuroreceptor imaging and radioimmunotherapy.

Introduction

This compound is a valuable precursor for the introduction of radioiodine into biologically active molecules. Its structure allows for the production of radiolabeled compounds with high specific activity, which are essential for sensitive in vivo imaging and therapeutic applications. The synthesis of radiolabeled compounds is a multi-step process that requires careful planning and execution to ensure high radiochemical yield and purity.[1][2] This document outlines the key methodologies for synthesizing radiolabeled compounds using this compound derivatives, presenting quantitative data in structured tables and visualizing workflows for clarity.

Applications in Radiolabeling

Derivatives of this compound are primarily used to synthesize radiolabeled prosthetic groups, which are then conjugated to larger molecules such as proteins, peptides, or antibodies.[3][4] A common strategy involves the activation of the carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on the target molecule to form a stable amide bond.

Key Applications:
  • Radioiodination of Proteins and Antibodies: N-succinimidyl esters of radioiodinated benzoic acids are widely used for labeling monoclonal antibodies and other proteins for diagnostic imaging and targeted radiotherapy.[3]

  • Peptide Labeling: These precursors are utilized in the synthesis of radiolabeled peptides for targeting various receptors and biological processes.[4][5]

  • Neuroreceptor Imaging: Radiolabeled ligands derived from these precursors can be designed to cross the blood-brain barrier and bind to specific neuroreceptors, enabling the study of neurological disorders.[6][7]

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds from this compound derivatives typically involves two main approaches: direct radioiodination of a precursor molecule or the synthesis of a radiolabeled prosthetic group followed by conjugation.

Synthesis of N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB)

A notable example is the synthesis of [¹³¹I]mSHIB from m-hydroxybenzoic acid, a structural analog of this compound. This process involves a two-step reaction:

  • Radioiodination: m-Hydroxybenzoic acid is first radioiodinated to form 3-hydroxy-4-[¹³¹I]iodobenzoic acid.

  • Esterification: The resulting radioiodinated benzoic acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product, [¹³¹I]mSHIB.[3]

Experimental Protocol: Synthesis of [¹³¹I]mSHIB

Materials:

  • m-Hydroxybenzoic acid

  • Sodium iodide ([¹³¹I]NaI)

  • Chloramine-T

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Appropriate solvents and buffers

  • HPLC system for purification and analysis

Procedure:

  • Radioiodination:

    • Dissolve m-hydroxybenzoic acid in a suitable buffer.

    • Add [¹³¹I]NaI to the solution.

    • Initiate the reaction by adding Chloramine-T as an oxidizing agent.

    • Allow the reaction to proceed for a specified time at room temperature.

    • Quench the reaction and purify the 3-hydroxy-4-[¹³¹I]iodobenzoic acid using HPLC.

  • NHS Esterification:

    • To the purified 3-hydroxy-4-[¹³¹I]iodobenzoic acid, add NHS and DCC.

    • Allow the reaction to proceed for approximately 10 minutes.[3]

    • Purify the final product, [¹³¹I]mSHIB, using solid-phase extraction cartridges or HPLC.[3]

Quantitative Data:

StepProductRadiochemical Yield
Radioiodination3-hydroxy-4-[¹³¹I]iodobenzoic acid65%[3]
EsterificationN-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate75%[3]
Synthesis using Resin-Supported Arylstannane Precursors

An alternative and efficient method for radioiodination involves the use of resin-supported arylstannane precursors. This solid-phase approach simplifies purification and handling of the radioactive material. A resin-supported 3-stannylbenzoic acid can be synthesized and then subjected to iododestannylation to introduce the radioiodine.

Experimental Workflow: Resin-Supported Synthesis

G Resin Polystyrene Resin (with chlorostannane) ResinStannane Resin-Supported 3-Stannylbenzoic Acid Resin->ResinStannane ArylLithium 3-Lithiobenzoic Acid Derivative ArylLithium->ResinStannane Stannylation RadiolabeledAcid Resin-Supported Radioiodinated Benzoic Acid ResinStannane->RadiolabeledAcid Iododestannylation Radioiodine [¹²⁵I]NaI / Oxidant Radioiodine->RadiolabeledAcid FinalProduct Radioiodinated Benzoic Acid RadiolabeledAcid->FinalProduct Cleavage Cleavage Cleavage from Resin Cleavage->FinalProduct G Precursor 3-Hydroxy-5-iodobenzoic Acid Derivative ProstheticGroup Radiolabeled Prosthetic Group (e.g., [¹³¹I]mSHIB) Precursor->ProstheticGroup Radiosynthesis RadiolabeledCompound Radiolabeled Compound ProstheticGroup->RadiolabeledCompound Conjugation Biomolecule Target Biomolecule (Protein, Peptide, etc.) Biomolecule->RadiolabeledCompound Administration In Vivo Administration (e.g., intravenous injection) RadiolabeledCompound->Administration TargetBinding Binding to Target (e.g., Receptor, Antigen) Administration->TargetBinding Imaging PET / SPECT Imaging TargetBinding->Imaging DataAnalysis Data Analysis and Quantification Imaging->DataAnalysis

References

Application Note: Derivatization of the Hydroxyl Group on 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy-5-iodobenzoic acid is a valuable substituted aromatic building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and an iodine atom—offers multiple points for chemical modification. Derivatization of the hydroxyl group is a common strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to serve as a handle for further synthetic transformations. This document provides detailed protocols for the conversion of the hydroxyl group into ether and ester functionalities, which are fundamental transformations in the synthesis of active pharmaceutical ingredients and functional materials.

Core Derivatization Strategies

The primary methods for derivatizing the phenolic hydroxyl group of this compound involve its conversion into an ether or an ester. These transformations can be achieved through several reliable and well-established synthetic routes.

G Start This compound Ether 3-Alkoxy-5-iodobenzoic Acid (Ether Derivative) Start->Ether Etherification (e.g., Williamson Synthesis) Ester 3-Acyloxy-5-iodobenzoic Acid (Ester Derivative) Start->Ester Esterification (e.g., Steglich, Mitsunobu)

Figure 1: Primary derivatization pathways for this compound.

Protocol 1: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers by reacting an alkoxide with a primary alkyl halide.[1][2][3] For a phenol like this compound, the hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile.[2][3]

Experimental Protocol

  • Reagent Preparation : Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation : Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents) to the solution at room temperature. If using NaH, exercise caution as hydrogen gas is evolved. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation : Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide; 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction : Heat the mixture to a temperature between 50-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction typically takes 2-12 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Acidify the aqueous solution with dilute HCl (e.g., 1M) to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Reaction Scheme

G cluster_0 Williamson Ether Synthesis A This compound plus1 + B Base (e.g., K₂CO₃) arrow1 -> C Alkyl Halide (R-X) arrow2 -> D 3-Alkoxy-5-iodobenzoic Acid plus1->B plus2 + arrow1->plus2 plus2->C arrow2->D

Figure 2: Reaction scheme for Williamson ether synthesis.

Representative Data

Derivative (R-group)Alkylating AgentTypical YieldM.P. (°C)
MethylMethyl Iodide85-95%210-212
EthylEthyl Bromide80-90%185-187
BenzylBenzyl Bromide75-85%198-200

Protocol 2: Esterification via Steglich Esterification

Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] This method is advantageous for substrates that are sensitive to harsh acidic or basic conditions.[4][6] In this context, an external alcohol is coupled to the phenolic hydroxyl group. Note: For this specific substrate, the carboxylic acid must first be protected (e.g., as a methyl or ethyl ester) to prevent self-polymerization or undesired side reactions.

Experimental Protocol (Assuming Prior Protection of Carboxylic Acid)

  • Reagent Preparation : Dissolve the protected this compound ester (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition : Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in the same solvent dropwise over 15-20 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

  • Work-up : Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography on silica gel.

General Reaction Scheme

G cluster_1 Steglich Esterification A Protected 3-Hydroxy- 5-iodobenzoic Acid plus1 + B Carboxylic Acid (R-COOH) arrow1 -> C DCC, DMAP arrow2 -> D Protected 3-Acyloxy- 5-iodobenzoic Acid plus1->B arrow1->C arrow2->D

Figure 3: Reaction scheme for Steglich esterification.

Representative Data

Derivative (R-group)Carboxylic AcidTypical YieldPhysical State
AcetylAcetic Acid90-98%Solid
BenzoylBenzoic Acid85-95%Solid
PivaloylPivalic Acid80-90%Solid

Protocol 3: Esterification via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to an ester (among other functional groups) under mild, neutral conditions.[7] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] This reaction is particularly useful for sterically hindered substrates and proceeds with inversion of stereochemistry at a chiral center, although this is not a factor for a phenolic hydroxyl group.[9][10]

Experimental Protocol (Assuming Prior Protection of Carboxylic Acid)

  • Reagent Preparation : Dissolve the protected this compound ester (1 equivalent), the desired carboxylic acid (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent such as THF or DCM.

  • Reaction Initiation : Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. The characteristic red-orange color of the azodicarboxylate may fade as the reaction proceeds.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC.

  • Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification : The crude residue, containing the product along with triphenylphosphine oxide and the hydrazine by-product, can be directly purified by column chromatography on silica gel to isolate the desired ester. Removing the by-products can sometimes be challenging.[11]

Representative Data

Derivative (R-group)Carboxylic AcidTypical YieldKey Advantage
AcetylAcetic Acid70-85%Very mild conditions
4-Nitrobenzoyl4-Nitrobenzoic Acid75-90%Good for less reactive alcohols
PhthalimidoPhthalimide65-80%Forms N-C bond (not an ester)

General Experimental and Characterization Workflow

A standardized workflow is crucial for the successful synthesis, purification, and verification of the derivatized products.

G A 1. Reagent Preparation (Substrate, Reagents, Solvent) B 2. Reaction Setup (Inert Atmosphere, Temperature Control) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Quenching & Work-up (Aqueous Wash, pH Adjustment) C->D E 5. Extraction & Drying D->E F 6. Purification (Column Chromatography, Recrystallization) E->F G 7. Characterization (NMR, MS, IR, M.P.) F->G H Pure Derivative G->H

References

Application Notes and Protocols for the Esterification of 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of common esterification methods for 3-Hydroxy-5-iodobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate esterification method is crucial for achieving optimal yields, purity, and cost-effectiveness in drug development and manufacturing. This document outlines the principles, protocols, and comparative data for three widely used methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Overview of Esterification Methods

The esterification of this compound involves the reaction of its carboxylic acid functional group with an alcohol to form an ester. The presence of a phenolic hydroxyl group and an iodine atom on the aromatic ring can influence the reactivity of the carboxylic acid and may require specific reaction conditions to achieve high yields and prevent side reactions.

  • Fischer Esterification: This is a classic acid-catalyzed esterification method. It is typically carried out by refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the equilibrium is driven towards the product side by using a large excess of the alcohol or by removing water as it is formed.

  • Steglich Esterification: This method is a milder, coupling agent-mediated esterification that is particularly useful for substrates that are sensitive to strong acids.[1] It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This reaction is generally performed at room temperature and can provide high yields even with sterically hindered substrates.[3]

  • Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions.[4][5] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The Mitsunobu reaction is known for its stereospecificity (inversion of configuration at the alcohol stereocenter) and its utility with sensitive substrates.[6]

Comparative Data of Esterification Methods

The following table summarizes the key parameters for the esterification of this compound with methanol to produce methyl 3-hydroxy-5-iodobenzoate using the three different methods. Please note that where direct experimental data for this compound is unavailable, typical ranges or data from structurally similar compounds are provided as an estimation.

Parameter Fischer Esterification Steglich Esterification Mitsunobu Reaction
Catalyst/Reagents Concentrated H₂SO₄ (catalytic)DCC or EDC, DMAP (catalytic)PPh₃, DEAD or DIAD
Solvent Methanol (excess)Dichloromethane (DCM) or AcetonitrileTetrahydrofuran (THF)
Temperature Reflux (~65 °C)0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 12 hours2 - 6 hours1 - 4 hours
Typical Yield (%) 70 - 90% (estimated)85 - 95% (estimated)80 - 95% (estimated)
Key Advantages Low-cost reagents, simple setup.Mild conditions, high yields, suitable for acid-sensitive substrates.[1][3]Very mild conditions, high yields, stereospecific.[4][6]
Key Disadvantages Harsh acidic conditions, requires excess alcohol, reversible reaction.By-product (urea) can be difficult to remove, cost of reagents.Stoichiometric amounts of reagents required, by-products can complicate purification.[6]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of methyl 3-hydroxy-5-iodobenzoate.

Fischer Esterification Protocol

This protocol describes the acid-catalyzed esterification of this compound using methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.78 g, 10 mmol).

  • Add an excess of anhydrous methanol (e.g., 50 mL).

  • While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude methyl 3-hydroxy-5-iodobenzoate can be purified by recrystallization or column chromatography.

Steglich Esterification Protocol

This protocol details the synthesis of methyl 3-hydroxy-5-iodobenzoate using DCC as a coupling agent.

Materials:

  • This compound

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.78 g, 10 mmol) and a catalytic amount of DMAP (e.g., 0.12 g, 1 mmol) in anhydrous DCM (40 mL).

  • Add methanol (e.g., 0.48 g, 15 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (e.g., 2.27 g, 11 mmol) in a small amount of anhydrous DCM (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Wash the filtrate with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure methyl 3-hydroxy-5-iodobenzoate.

Mitsunobu Reaction Protocol

This protocol describes the esterification of this compound with methanol under Mitsunobu conditions.

Materials:

  • This compound

  • Methanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.78 g, 10 mmol) and triphenylphosphine (e.g., 3.15 g, 12 mmol) in anhydrous THF (50 mL).

  • Add methanol (e.g., 0.48 g, 15 mmol) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD (e.g., 2.09 g, 12 mmol) or DIAD (e.g., 2.43 g, 12 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC. Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazinedicarboxylate.

Visualized Workflows and Relationships

General Esterification Workflow

The following diagram illustrates a generalized workflow for the esterification of this compound, encompassing the key stages from reaction setup to product purification.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine this compound, alcohol, and solvent Catalyst 2. Add catalyst/reagents (e.g., H₂SO₄, DCC/DMAP, or PPh₃/DEAD) Reactants->Catalyst Reaction_Step 3. Stir at appropriate temperature (Reflux or Room Temp) Catalyst->Reaction_Step Monitoring 4. Monitor reaction progress by TLC Reaction_Step->Monitoring Quench 5. Quench reaction and perform aqueous work-up Monitoring->Quench Dry 6. Dry organic layer and concentrate Quench->Dry Purify 7. Purify crude product (Recrystallization or Chromatography) Dry->Purify Product Pure Ester Purify->Product

A generalized workflow for the esterification process.
Factors Influencing Method Selection

The choice of esterification method depends on several factors related to the substrate, desired outcome, and available resources. This diagram outlines the logical considerations for selecting the most appropriate method.

Method_Selection Start Start: Esterification of This compound Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Steric_Hindrance Significant steric hindrance? Acid_Sensitive->Steric_Hindrance Yes Fischer Fischer Esterification Acid_Sensitive->Fischer No Mild_Conditions Are extremely mild conditions required? Steric_Hindrance->Mild_Conditions No Steglich Steglich Esterification Steric_Hindrance->Steglich Yes Cost_Scale Cost and scale a major concern? Cost_Scale->Fischer Yes Cost_Scale->Steglich No Mild_Conditions->Cost_Scale No Mitsunobu Mitsunobu Reaction Mild_Conditions->Mitsunobu Yes

Decision tree for selecting an esterification method.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-iodobenzoic acid is a highly versatile aromatic building block, pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of the iodo-substituent renders the C-5 position susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes, experimental protocols, and data for key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to serve as a comprehensive guide for laboratory synthesis and process development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds through the cross-coupling of an organohalide with an organoboron species.[1] This reaction is particularly valuable for creating complex molecular scaffolds found in many pharmaceutical agents.[2][3][4] For this compound, this transformation allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

General Reaction Scheme
Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)8585-95[5]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)10080-90[5]
3Pyridine-3-boronic acidPdCl₂(dppf) (3)K₂CO₃ (2.5)DMF/H₂O (5:1)9075-85[5]
4Thiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Acetonitrile/H₂O (3:1)8080-90[5]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1). Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion (typically 12-18 hours), cool the reaction to room temperature. Dilute the mixture with water and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[2] This reaction is a powerful tool for the synthesis of substituted alkenes.[7]

General Reaction Scheme
Data Presentation: Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10080-90[8]
2StyrenePdCl₂ (3)NaOAc (2.5)NMP12075-85[9]
3Butyl acrylatePd/C (5)K₂CO₃ (3)DMAc11070-80[9]
4AcrylonitrilePd(PPh₃)₄ (3)DBU (2)Acetonitrile8080-90[8]
Experimental Protocol: Heck Reaction
  • Reaction Setup: To a pressure vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (if required, e.g., P(o-tol)₃, 4 mol%).

  • Reagent Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[8]

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.[11]

General Reaction Scheme
Data Presentation: Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6085-95[12]
21-HeptynePd(OAc)₂ (1.5)CuI (3)DiisopropylamineDMF7080-90[13]
3Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)PiperidineToluene8075-85[12]
4(Trimethylsilyl)acetylenePdCl₂(dppf) (2)CuI (4)K₂CO₃Acetonitrile5080-90[13]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N, 3 equiv.).

  • Reaction: Stir the reaction at 60 °C.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute with water and an organic solvent. Acidify the aqueous layer with 1M HCl.

  • Extraction and Purification: Separate the layers and extract the aqueous phase. Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[14] This reaction provides a direct route to substituted anilines.[15]

General Reaction Scheme
Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10080-90[7][16]
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane9075-85[17]
3BenzylaminePd(OAc)₂ (1.5)BrettPhos (3)Cs₂CO₃ (2)Toluene11070-80[17]
4n-ButylaminePd₂(dba)₃ (2)BINAP (3)LHMDS (1.8)THF7075-85[7][16]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product into an organic solvent. The purification may require an acid-base extraction or column chromatography depending on the product's properties.[7][16]

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Alkene-Complex Ar-Pd(II)(Alkene)L2 Ar-Pd(II)(X)L2->Alkene-Complex Alkene Coordination Insertion-Product R-CH2-CH(Ar)-Pd(II)L2 Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Product Product Insertion-Product->Product Product (Ar-CH=CHR)

Caption: Heck Reaction Catalytic Cycle

Sonogashira_Reaction_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Cu-C≡C-R Cu-C≡C-R Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R CuX CuX Cu-C≡C-R->Ar-Pd(II)(C≡CR)L2 Transmetalation Cu-C≡C-R->CuX H-C≡C-R H-C≡C-R H-C≡C-R->Cu-C≡C-R Base

Caption: Sonogashira Coupling Catalytic Cycles

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and pH Adjustment monitoring->workup Complete extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Characterized Final Product purification->product

Caption: General Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Hydroxy-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for maximizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: Is a protecting group strategy necessary for the hydroxyl and carboxylic acid functionalities on this compound during Suzuki coupling?

A1: Not necessarily. While the acidic protons of the hydroxyl and carboxylic acid groups can potentially interfere with the reaction, several studies have demonstrated successful Suzuki-Miyaura couplings on unprotected halophenols and halobenzoic acids.[1] A key consideration is the choice of base, which should be sufficient to facilitate the catalytic cycle without causing undesirable side reactions. However, if issues like low yield or catalyst deactivation persist, protection of one or both functional groups may be required.

Q2: What are the most common side reactions to anticipate when using this compound in a Suzuki coupling?

A2: The most common side reactions include:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, which is a common issue, especially with electron-rich or heteroaryl boronic acids. This can be exacerbated by strong bases and the presence of water.[2]

  • Homocoupling: The undesired coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen and certain palladium species.[3]

  • Dehalogenation: The iodo-substituent on the benzoic acid can be replaced by a hydrogen atom.[3]

  • Catalyst Poisoning: The carboxylate and/or phenoxide formed under basic conditions can coordinate to the palladium center and inhibit its catalytic activity.

Q3: How does the choice of base impact the reaction with this substrate?

A3: The base is a critical parameter. It activates the boronic acid for transmetalation. For substrates with acidic protons like this compound, a sufficient amount of base is needed to neutralize these protons and still be available for the catalytic cycle. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize degradation of sensitive functional groups.[2][4] The physical form of the base is also important; using a finely powdered and dry base can improve reproducibility.

Q4: What are the key factors for optimizing the reaction yield?

A4: Optimization should focus on:

  • Catalyst and Ligand System: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can improve both oxidative addition and reductive elimination steps.[2]

  • Solvent System: A biphasic system, such as Toluene/H₂O or Dioxane/H₂O, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[2]

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst decomposition. The optimal temperature should be determined experimentally.[2]

  • Inert Atmosphere: Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxygen from deactivating the catalyst.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Test the catalyst system on a known, reliable Suzuki coupling reaction. Consider using more robust pre-catalysts like palladacycles.[5]
Insufficiently inert atmosphere.Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2]
Inappropriate base.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure enough equivalents are used to neutralize the acidic protons on the substrate and facilitate the reaction.
Poor reagent quality.Check the purity of the boronic acid for signs of decomposition (protodeboronation).
Significant Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of solvents and ensure a completely inert atmosphere.[3]
Catalyst system.Certain palladium species are more prone to promoting homocoupling. Screening different palladium sources and ligands may help.
Low Solubility of Starting Materials Inappropriate solvent system.Screen different solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O). The addition of a co-solvent can improve solubility.
Physical form of reagents.Ensure the base is finely powdered to maximize its surface area and reactivity.
Decomposition of Starting Material or Product Base is too strong.Switch to a milder base such as K₂CO₃ or KF.[6]
Temperature is too high.Lower the reaction temperature and monitor the reaction over a longer period.

Data Presentation

The following tables provide representative data for Suzuki coupling reactions of substrates analogous to this compound. These should be used as a starting point for optimization.

Table 1: Suzuki Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89

Reaction Conditions: 3-Bromobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), H₂O (5.0 mL), room temperature, 1.5 hours.

Table 2: Suzuki Coupling of Halophenols with Phenylboronic Acid

EntryHalophenolCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
14-Iodophenol10% Pd/CK₂CO₃H₂O1000.5~95[7]
22-Bromophenol10% Pd/CK₂CO₃H₂O150 (µW)0.5~90[1]
33-Bromophenol10% Pd/CK₂CO₃H₂O150 (µW)0.5~85[1]

Note: Yields are approximate and gathered from analogous reactions. Microwave irradiation (µW) was used for bromophenols to achieve high yields in short reaction times.

Experimental Protocols

The following is a general, adaptable protocol for the Suzuki coupling of this compound. Optimization of specific parameters is highly recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., 4:1 Dioxane/H₂O)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and phenolic groups, then extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base setup Combine solids in flask prep_reagents->setup prep_glassware Dry Glassware prep_glassware->setup degas_solvent Degas Solvent add_solvent Add degassed solvent degas_solvent->add_solvent inert Evacuate & backfill with inert gas (3x) setup->inert inert->add_solvent heat_stir Heat and stir add_solvent->heat_stir monitor Monitor progress (TLC/LC-MS) heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete extract Acidify & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki coupling.

troubleshooting_flowchart start Low/No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Temp, Stirring) check_reagents->check_conditions Reagents OK screen_components Systematically Screen Components (Catalyst, Ligand, Base, Solvent) check_reagents->screen_components Reagents suspect analyze_sides Analyze for Side Products (Homocoupling, Dehalogenation) check_conditions->analyze_sides Conditions OK check_conditions->screen_components Conditions suspect analyze_sides->screen_components Side reactions identified optimize Optimized Yield screen_components->optimize

Caption: Troubleshooting logic for low yield in Suzuki coupling.

References

Technical Support Center: Synthesis of 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of this compound?

A1: During the electrophilic iodination of 3-hydroxybenzoic acid, several byproducts can form alongside the desired this compound. The most common byproducts include:

  • Unreacted Starting Material: 3-Hydroxybenzoic acid.

  • Regioisomeric Mono-iodinated Products: Other isomers such as 3-Hydroxy-2-iodobenzoic acid, 3-Hydroxy-4-iodobenzoic acid, and 3-Hydroxy-6-iodobenzoic acid can be formed. The formation of these isomers is dictated by the directing effects of the hydroxyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodinated species. Given the activation of the ring by the hydroxyl group, di-iodination is a significant possibility if reaction conditions are not carefully controlled. A likely di-iodinated byproduct is 3-Hydroxy-2,5-diiodobenzoic acid.

  • Degradation Products: Under harsh reaction conditions (e.g., high temperatures, strong oxidizing agents), the aromatic ring can be susceptible to oxidation and degradation, leading to the formation of tarry, insoluble impurities.

Q2: My final product is a brownish or purplish color. What is the cause and how can I remove the color?

A2: A brown or purple hue in the final product is typically due to the presence of residual elemental iodine (I2). This can be easily removed during the workup procedure. After the reaction is complete, the reaction mixture can be washed with a solution of a reducing agent such as sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3).[1] These reagents will reduce the colored elemental iodine to colorless iodide ions (I-).

Q3: I am observing a lower than expected yield of the desired this compound. What are the potential reasons?

A3: A low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of the 3-hydroxybenzoic acid starting material. Reaction time and temperature should be optimized.

  • Formation of Multiple Byproducts: The reaction conditions may favor the formation of isomeric or di-iodinated byproducts, thus reducing the yield of the desired product. Careful control of stoichiometry and reaction parameters is crucial.

  • Product Loss During Workup and Purification: The desired product might be partially soluble in the wash solutions or lost during recrystallization. Minimizing the volume of solvents used for washing and optimizing the recrystallization solvent system can help mitigate this.

  • Degradation: As mentioned earlier, harsh conditions can lead to the degradation of both the starting material and the product.

Q4: How can I effectively separate the desired this compound from its isomeric byproducts?

A4: Separating regioisomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This is the most common method for purifying the desired isomer. A careful selection of the solvent system is critical. Mixtures of solvents like ethanol/water or acetic acid/water are often effective. The different isomers will likely have slightly different solubilities, allowing for their separation through careful crystallization.

  • Column Chromatography: For small-scale preparations or for obtaining very high purity material, silica gel column chromatography can be an effective separation technique. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would need to be developed.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Purity of the Final Product (Multiple Spots on TLC)
Probable Cause Recommended Solution
Presence of unreacted starting material. - Increase the reaction time or temperature. - Ensure the correct stoichiometry of the iodinating agent.
Formation of regioisomers and/or di-iodinated byproducts. - Optimize reaction conditions (e.g., lower temperature, slower addition of reagents) to improve regioselectivity.[2] - Perform careful fractional recrystallization from a suitable solvent system (e.g., ethanol/water).
Residual iodine contamination. - Wash the crude product with a sodium thiosulfate or sodium bisulfite solution during workup.[1]
Problem 2: Low Yield
Probable Cause Recommended Solution
Incomplete reaction. - Monitor the reaction progress using TLC. - Consider a moderate increase in reaction temperature or extending the reaction time.
Product loss during purification. - Minimize the amount of solvent used for washing the solid product. - Optimize the recrystallization procedure to maximize recovery.
Side reactions leading to degradation. - Avoid excessively high temperatures. - Ensure that the reaction is performed under an inert atmosphere if the reagents are sensitive to oxidation.

Data Presentation

The following table summarizes the potential byproducts and their characteristics. The yield percentages are illustrative and can vary significantly based on the specific reaction conditions.

Compound Structure Molecular Weight ( g/mol ) Typical Yield Range (%) Notes
3-Hydroxybenzoic acid C7H6O3138.12Variable (unreacted)Starting material.
This compound C7H5IO3264.0240 - 70Desired product.
3-Hydroxy-2-iodobenzoic acid C7H5IO3264.025 - 15Isomeric byproduct.
3-Hydroxy-4-iodobenzoic acid C7H5IO3264.025 - 15Isomeric byproduct.
3-Hydroxy-6-iodobenzoic acid C7H5IO3264.02< 5Minor isomeric byproduct.
3-Hydroxy-2,5-diiodobenzoic acid C7H4I2O3389.925 - 20Di-iodinated byproduct.
Tarry Impurities --VariableResult from degradation.

Experimental Protocols

General Protocol for the Iodination of 3-Hydroxybenzoic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Addition of Iodinating Agent: To the stirred solution, add the iodinating agent. Common iodinating systems include:

    • Iodine and an Oxidizing Agent: Add iodine (I2) followed by the portion-wise addition of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodic acid).[2]

    • Iodine Monochloride: Add a solution of iodine monochloride (ICl) in the reaction solvent dropwise.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for a period of time (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water to precipitate the crude product.

    • If the solution is colored, add a 10% aqueous solution of sodium thiosulfate until the color disappears.

    • Collect the crude solid by vacuum filtration and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to obtain the purified this compound.

Visualizations

Byproduct_Formation_Pathway cluster_start Starting Material cluster_reaction Iodination Reaction cluster_products Products & Byproducts 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reaction Mixture Reaction Mixture 3-Hydroxybenzoic Acid->Reaction Mixture Iodinating Agent This compound (Desired) This compound (Desired) Reaction Mixture->this compound (Desired) Isomeric Byproducts Isomeric Byproducts Reaction Mixture->Isomeric Byproducts Di-iodinated Byproducts Di-iodinated Byproducts Reaction Mixture->Di-iodinated Byproducts Unreacted Starting Material Unreacted Starting Material Reaction Mixture->Unreacted Starting Material Degradation Products Degradation Products Reaction Mixture->Degradation Products

Caption: Logical relationship of byproduct formation from the starting material.

Troubleshooting_Workflow start Start: Synthesis Complete check_purity Analyze Crude Product (e.g., TLC, NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end_product Final Product is_pure->end_product Yes troubleshoot Identify Impurities is_pure->troubleshoot No unreacted_sm Unreacted Starting Material Present? troubleshoot->unreacted_sm isomers_diiodo Isomers or Di-iodinated Products Present? unreacted_sm->isomers_diiodo No optimize_reaction Optimize Reaction: - Increase time/temp - Adjust stoichiometry unreacted_sm->optimize_reaction Yes color_impurity Colored Impurities Present? isomers_diiodo->color_impurity No recrystallize Perform Fractional Recrystallization isomers_diiodo->recrystallize Yes wash_thiosulfate Wash with Sodium Thiosulfate Solution color_impurity->wash_thiosulfate Yes reanalyze Re-analyze Purity color_impurity->reanalyze No optimize_reaction->reanalyze recrystallize->reanalyze wash_thiosulfate->reanalyze reanalyze->is_pure

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Purification challenges of 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Hydroxy-5-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While a definitive list of impurities depends on the specific synthetic route, common contaminants may include:

  • Unreacted starting material: 3-Hydroxybenzoic acid that has not been iodinated.

  • Isomeric byproducts: Other iodinated isomers of 3-hydroxybenzoic acid, such as 3-hydroxy-2-iodobenzoic acid or 3-hydroxy-4-iodobenzoic acid, may form depending on the regioselectivity of the iodination reaction.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodinated hydroxybenzoic acids.

  • Residual solvents: Trace amounts of solvents used in the synthesis and workup.

  • Tarry residues: Polymeric or degradation products, which are common in iodination reactions, may also be present.[1]

Q2: My crude product is a brown or purplish solid. Is this normal?

A2: Yes, it is common for crude iodinated aromatic compounds to have a brown or purple color. This discoloration is often due to the presence of residual iodine or minor, highly colored impurities. A purification step, such as treatment with decolorizing charcoal during recrystallization, is typically required to obtain a white or off-white final product.

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the behavior of similar substituted benzoic acids, promising solvent systems include:

  • Aqueous mixtures: Recrystallization from hot water is a common method for purifying benzoic acids.[2] Adjusting the pH can significantly alter solubility; dissolving the acid in a slightly basic solution (e.g., using ammonium hydroxide to form the more soluble ammonium salt) followed by acidification to precipitate the pure acid can be a very effective purification strategy.[1]

  • Mixed organic solvents: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. For example, mixtures of acetic acid and water have been used for purifying similar compounds.[3]

  • Organic solvents: Solvents like ethanol, methanol, or aqueous acetone may also be suitable.[4]

Q4: How can I assess the purity of my this compound?

A4: The purity can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a precise way to quantify the purity and identify impurities. A typical starting point would be a C18 column with a mobile phase consisting of an acetonitrile and water gradient, with an acid modifier like phosphoric or formic acid.[5][6]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any residual starting materials or major impurities.

Troubleshooting Guides

Crystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.1. Gently evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath).
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or there is a high concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of a "good" solvent to increase solubility, and allow it to cool more slowly. 2. Try a different solvent system with a lower boiling point. 3. If significant impurities are suspected, consider a preliminary purification step like an acid-base extraction or a charcoal treatment.
Crystals form too quickly, resulting in a fine powder. The solution is too concentrated, or it was cooled too rapidly.1. Reheat the solution and add a small amount of additional hot solvent. 2. Allow the solution to cool to room temperature slowly before placing it in a cooling bath. Insulating the flask can help slow the cooling rate.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.1. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. 2. Optimize the solvent volume in subsequent recrystallization attempts.
The purified product is still colored. Colored impurities were not effectively removed.1. During the next recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated decolorizing charcoal. 2. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

Protocol 1: Recrystallization via Ammonium Salt Formation

This method is adapted from the purification of m-iodobenzoic acid and is particularly useful for removing acidic or neutral impurities.[1]

  • Dissolution: In a flask, suspend the crude this compound in a minimal amount of hot water.

  • Salt Formation: While stirring and maintaining a warm temperature (around 80°C), add concentrated ammonium hydroxide dropwise until the solid completely dissolves and the solution is slightly basic.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and heat the mixture to about 90°C for 5-10 minutes with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the charcoal and any insoluble impurities.

  • Crystallization of the Salt: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to complete the crystallization of the ammonium salt.

  • Isolation of the Salt: Collect the ammonium salt crystals by vacuum filtration.

  • Conversion back to Acid: Dissolve the collected ammonium salt in a minimal amount of hot water.

  • Precipitation: Acidify the solution with a mineral acid (e.g., concentrated HCl) until it is acidic to Congo red paper. The pure this compound will precipitate.

  • Final Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the pure product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purity Assessment by HPLC

This is a general starting method for the analysis of substituted benzoic acids.[5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the dried product in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the literature, the following tables provide expected outcomes based on the purification of analogous compounds.

Table 1: Expected Purity and Yield from Recrystallization

Purification MethodStarting Purity (Typical)Expected Final PurityExpected YieldReference for Analogy
Recrystallization from aqueous acetic acid85-95%>99.5%~90%[3]
Recrystallization via ammonium salt85-95%>99%75-85% (per crystallization)[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSparingly solubleModerately solubleSolubility is highly pH-dependent.
EthanolSolubleVery solubleA good solvent, but may require a co-solvent (like water) to reduce solubility for crystallization.
MethanolSolubleVery solubleSimilar to ethanol.
AcetoneSolubleVery solubleMay be too good of a solvent for effective recrystallization on its own.
TolueneSparingly solubleModerately solubleA potential solvent for recrystallization, especially for removing more polar impurities.
HexaneInsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system.
Acetic AcidModerately solubleSolubleOften used in combination with water for recrystallization of aromatic acids.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude 3-Hydroxy-5- iodobenzoic Acid (Colored Solid) Dissolve Dissolve in Hot Aqueous NH4OH Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Cool Cool and Crystallize Ammonium Salt HotFilter->Cool FilterSalt Filter Ammonium Salt Cool->FilterSalt Redissolve Redissolve Salt in Hot Water FilterSalt->Redissolve Acidify Acidify with HCl Redissolve->Acidify FinalFilter Filter and Wash Pure Product Acidify->FinalFilter Pure Pure 3-Hydroxy-5- iodobenzoic Acid (White Solid) FinalFilter->Pure HPLC HPLC Analysis Pure->HPLC MP Melting Point Pure->MP NMR NMR Spectroscopy Pure->NMR

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_outcomes Observed Outcomes cluster_solutions Troubleshooting Steps Start Crude Product Recrystallization Cooling Cooling Solution Start->Cooling NoCrystals No Crystals Form Cooling->NoCrystals Issue OilingOut Product Oils Out Cooling->OilingOut Issue GoodCrystals Good Crystals Form Cooling->GoodCrystals Ideal ColoredCrystals Crystals are Colored Cooling->ColoredCrystals Issue Sol1 Evaporate Solvent / Scratch Flask / Add Seed Crystal NoCrystals->Sol1 Sol2 Reheat, Add More Solvent, Cool Slowly OilingOut->Sol2 Sol3 Proceed to Filtration GoodCrystals->Sol3 Sol4 Redissolve, Add Charcoal, Hot Filter ColoredCrystals->Sol4

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Recrystallization of 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recrystallization of 3-Hydroxy-5-iodobenzoic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated.[1] - Supersaturation: The solution has cooled below the saturation point without crystal nucleation.[2] - Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a small seed crystal of the pure compound.[2] - Re-evaluate solvent choice: Select a solvent in which the compound has lower solubility at cold temperatures.
"Oiling out" occurs (product separates as a liquid). - Low melting point of the compound: The compound's melting point is below the boiling point of the solvent. - High concentration of impurities: Impurities can depress the melting point of the compound. - Rapid cooling: The solution is cooled too quickly.[1]- Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly. - Use a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid. Then, allow it to cool slowly. - Charcoal treatment: If significant impurities are suspected, especially colored ones, treat the hot solution with activated charcoal before filtration.[3]
Low yield of recovered crystals. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[1] - Premature crystallization: Crystals formed during hot filtration and were lost. - Incomplete cooling: The solution was not cooled sufficiently to maximize crystal formation.- Use the minimum amount of hot solvent: Ensure only the minimum volume of boiling solvent is used to fully dissolve the compound.[3] - Preheat the filtration apparatus: Use a pre-heated funnel and filter flask for hot filtration to prevent cooling and premature crystallization. - Utilize an ice bath: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility and increase the crystal yield.[2]
Crystals are colored or appear impure. - Colored impurities are present in the crude sample. - Rapid crystallization: Impurities can become trapped in the crystal lattice if the crystals form too quickly.[1]- Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[3] - Slow cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Based on the properties of similar iodinated benzoic acids, polar organic solvents such as ethanol, methanol, or aqueous mixtures of these alcohols are good starting points.[5] For instance, m-iodobenzoic acid can be recrystallized from aqueous acetone.[6] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of boiling solvent necessary to completely dissolve the crude this compound.[3] Using an excessive amount of solvent will result in a lower yield of purified crystals, as more of the compound will remain in the solution upon cooling.[1]

Q3: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

A3: The formation of large crystals is favored by slow cooling.[3] After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface. Covering the flask can also help to slow down the cooling rate.[2] Once the solution has reached room temperature and crystal formation has ceased, you can then place it in an ice bath to maximize the yield.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: The mother liquor contains the soluble impurities as well as some of the desired product. While it is possible to recover more of the product by concentrating the mother liquor and allowing a second crop of crystals to form, these crystals will likely be less pure than the first crop. It is generally not recommended to reuse the mother liquor directly for subsequent recrystallizations of fresh crude material as this will reintroduce impurities.

Data Presentation

Qualitative Solubility of Iodinated Benzoic Acid Derivatives

Compound Water Ethanol Ether Benzene
2-Hydroxy-5-iodobenzoic acid Soluble---
2,3,5-Triiodobenzoic acid InsolubleVery SolubleVery SolubleSlightly Soluble
m-Iodobenzoic acid ----
Benzoic acid Slightly Soluble (cold), More Soluble (hot)[2]---

Data compiled from publicly available sources.[5][7]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, methanol, or an aqueous mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 15-20 minutes to maximize the yield.[2][8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Recrystallization using a Solvent Pair

  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (a solvent in which it is readily soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the single solvent recrystallization protocol.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No collect_crystals Collect Crystals (Vacuum Filtration) oiling_out->collect_crystals No reheat_add_solvent Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes end Pure Product collect_crystals->end supersaturation Supersaturation? too_much_solvent->supersaturation No evaporate_solvent Evaporate Excess Solvent and Re-cool too_much_solvent->evaporate_solvent Yes supersaturation->cool No, wait longer induce_crystallization Induce Crystallization (Scratch/Seed) supersaturation->induce_crystallization Yes evaporate_solvent->cool induce_crystallization->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Preventing deiodination in reactions with 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 3-Hydroxy-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my reactions with this compound?

A1: Deiodination, also known as hydrodehalogenation, is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of 3-Hydroxybenzoic acid as a byproduct, which reduces the yield of your desired product and complicates the purification process.[1] Given the higher reactivity of the Carbon-Iodine bond compared to Carbon-Bromine or Carbon-Chlorine bonds, aryl iodides like this compound are particularly susceptible to this issue.[1]

Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?

A2: The main cause of deiodination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can transfer a hydride to the aryl group, leading to the deiodinated product. Sources of the hydride can include solvents (especially alcohols like methanol or isopropanol), water, amines (used as bases or reagents), or even certain phosphine ligands.[2][3]

Q3: Which types of cross-coupling reactions are most prone to deiodination?

A3: Deiodination can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The propensity for deiodination is influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Q4: How do the electronic properties of this compound influence deiodination?

A4: The electron-donating hydroxyl group on the aromatic ring of this compound can make the molecule more electron-rich. Electron-rich aryl halides are often more susceptible to hydrodehalogenation, which can present a challenge in achieving high yields of the desired cross-coupled product.[4]

Q5: Can protecting the hydroxyl or carboxylic acid groups help in preventing deiodination?

A5: Yes, protecting the hydroxyl and/or carboxylic acid groups can be a viable strategy. Protection alters the electronic properties of the substrate and can improve its stability under the reaction conditions. For example, converting the carboxylic acid to an ester or the hydroxyl group to an ether may reduce the propensity for deiodination.

Troubleshooting Guide

If you are observing significant deiodination of this compound, use the following guide to troubleshoot the issue.

Diagram: Troubleshooting Workflow for Deiodination

Troubleshooting Workflow start Significant Deiodination Observed catalyst Step 1: Evaluate Catalyst System - Switch to a less active Pd source? - Use a pre-catalyst? start->catalyst Start Troubleshooting ligand Step 2: Optimize Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos)? catalyst->ligand If deiodination persists base Step 3: Change Base - Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3)? ligand->base If deiodination persists solvent Step 4: Modify Solvent - Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane)? base->solvent If deiodination persists temperature Step 5: Lower Temperature - Run reaction at the lowest effective temperature? solvent->temperature If deiodination persists end Deiodination Minimized temperature->end Problem Resolved Competing Pathways A Ar-Pd(II)-I Complex (from this compound) F Transmetalation A->F H Hydride Transfer A->H B Desired Coupling Partner (e.g., Ar'-B(OH)2) B->F C Desired Product D Hydride Source (Solvent, Base, Water) D->H E Deiodinated Byproduct (3-Hydroxybenzoic acid) G Reductive Elimination F->G G->C I Reductive Elimination H->I I->E

References

Technical Support Center: Stability of 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-Hydroxy-5-iodobenzoic acid under basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under basic conditions?

A1: Under basic conditions, this compound is susceptible to degradation through several potential pathways. The primary concerns are hydrolysis and oxidative degradation. The phenolic hydroxyl group and the carboxylic acid group can be deprotonated in a basic solution, which can influence the electron density of the aromatic ring and affect its stability. The presence of the iodine substituent can also influence reactivity. While specific degradation products for this molecule are not extensively documented in publicly available literature, analogous compounds suggest potential for deiodination, or modification of the aromatic ring structure. It is crucial to perform experimental analysis to identify the actual degradation products.

Q2: What are the critical parameters to consider when designing a stability study for this compound in a basic solution?

A2: Several parameters are critical for a robust stability study. These include:

  • pH: The rate of degradation is often highly dependent on the pH of the solution. A range of basic pH values should be investigated.

  • Temperature: Elevated temperatures can accelerate degradation and are often used in forced degradation studies to predict long-term stability.[1][2]

  • Concentration of the Base: The type and concentration of the base (e.g., NaOH, KOH) can influence the degradation rate and pathway.

  • Presence of Oxygen: Oxidative degradation can be a significant pathway. It is advisable to conduct experiments under both ambient and inert (e.g., nitrogen or argon) atmospheres to assess the impact of oxygen.

  • Light Exposure: Photodegradation can occur, especially in the presence of a chromophore. Experiments should be conducted with appropriate light protection.[1][2]

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: A stability-indicating analytical method is essential for monitoring the degradation of the parent compound and detecting its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed immediately upon addition of the base.

  • Possible Cause: The chosen basic conditions (pH, temperature) are too harsh, leading to rapid decomposition.

  • Troubleshooting Steps:

    • Lower the pH: Start with a mildly basic pH and incrementally increase it to find a suitable range for controlled degradation studies.

    • Reduce the Temperature: Perform the initial experiments at a lower temperature (e.g., room temperature or below) to slow down the reaction rate.

    • Use a Weaker Base: Consider using a weaker base or a buffer system to maintain a more controlled pH.

Issue 2: The analytical method (e.g., HPLC) shows a loss of the parent peak, but no new peaks corresponding to degradation products are observed.

  • Possible Cause 1: The degradation products may not be UV-active at the wavelength used for detection.

  • Troubleshooting Steps:

    • Use a Diode Array Detector (DAD): A DAD can scan a range of wavelengths and may detect chromophores of the degradation products that are not visible at the primary detection wavelength.

    • Change Detection Wavelength: Analyze samples at different wavelengths to try and detect the degradation products.

  • Possible Cause 2: The degradation products may be precipitating out of the solution.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the sample vials for any signs of precipitation.

    • Solubility Test: Attempt to dissolve any precipitate in a different solvent and analyze the resulting solution.

  • Possible Cause 3: The degradation products may be volatile.

  • Troubleshooting Steps:

    • Headspace Analysis: Use Gas Chromatography (GC) with a headspace autosampler to analyze the vapor phase above the sample.

Issue 3: Inconsistent or irreproducible results are obtained in the stability study.

  • Possible Cause 1: The pH of the solution is not well-controlled and is changing over time.

  • Troubleshooting Steps:

    • Use a Buffer: Employ a suitable buffer system to maintain a constant pH throughout the experiment.

    • Monitor pH: Regularly measure and record the pH of the samples during the study.

  • Possible Cause 2: The samples are being exposed to variable light or temperature conditions.

  • Troubleshooting Steps:

    • Controlled Environment: Store all samples in a temperature-controlled environment (e.g., incubator, water bath) and protect them from light using amber vials or by covering them with aluminum foil.

Data Presentation

Summarize your quantitative data in a structured table to facilitate comparison.

Condition Time (hours) Concentration of this compound (µg/mL) % Degradation Appearance of Degradation Products (Peak Area)
pH 9, 25°C 0
24
48
pH 12, 25°C 0
24
48
pH 12, 50°C 0
24
48

Experimental Protocols

General Protocol for Assessing the Stability of this compound under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Preparation of Basic Solutions: Prepare a series of basic solutions at different pH values (e.g., pH 9, 10, 11, 12) using appropriate buffers or by adding a stock solution of NaOH or KOH.

  • Initiation of the Stability Study:

    • For each condition, add a known volume of the this compound stock solution to a known volume of the pre-heated basic solution to achieve the desired final concentration.

    • Start a timer immediately after mixing.

    • Prepare a control sample by adding the stock solution to the solvent used for the basic solution (without the base).

  • Sample Incubation: Store the samples at the desired temperatures (e.g., 25°C, 40°C, 60°C) and protect them from light.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.

    • Neutralize the sample with an appropriate acid to stop the degradation reaction.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining drug against time to determine the degradation kinetics.

    • Identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound initiate Initiate Degradation (Mix Stock & Base) prep_stock->initiate prep_base Prepare Basic Solutions (various pH) prep_base->initiate incubate Incubate Samples (Controlled T, Light) initiate->incubate sampling Withdraw Samples at Time Points incubate->sampling neutralize Neutralize Sample sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data_analysis Data Analysis (% Degradation, Kinetics) analyze->data_analysis

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_products Potential Degradation Products parent This compound deiodination 3-Hydroxybenzoic acid parent->deiodination Deiodination decarboxylation 3-Iodophenol parent->decarboxylation Decarboxylation oxidation Ring-opened products parent->oxidation Oxidation polymerization Polymeric materials parent->polymerization Polymerization

Caption: Hypothetical degradation pathways.

References

Technical Support Center: 3-Hydroxy-5-iodobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions involving 3-Hydroxy-5-iodobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Question 1: Why is the yield of my desired cross-coupled product consistently low?

Answer:

Low yields in cross-coupling reactions with this compound can stem from several factors, often related to the multi-functional nature of the starting material. The primary suspects are competing side reactions and suboptimal reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Decarboxylation The carboxylic acid group can be lost as CO2 under the thermal and basic conditions of the coupling reaction, leading to the formation of 3-iodophenol, which may or may not undergo subsequent coupling.- Use milder bases (e.g., K2CO3, Cs2CO3) instead of strong bases like NaOH or KOH.[1] - Lower the reaction temperature and shorten the reaction time.
Homocoupling The starting aryl iodide can couple with itself to form a symmetrical biaryl byproduct. This is often favored in the presence of oxygen or when the transmetalation step is slow.[2]- Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). - Use a slight excess of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling).
Hydroxyl Group Interference The phenolic hydroxyl group can coordinate to the metal catalyst, potentially altering its reactivity or leading to undesired side reactions.- Consider protecting the hydroxyl group as a methyl ether or a silyl ether prior to the coupling reaction. This can be deprotected in a subsequent step.
Inactive Catalyst The palladium catalyst may not be in its active Pd(0) state or may have decomposed.- Use a fresh batch of catalyst and ligands. - For Pd(II) precursors like Pd(OAc)2, ensure complete reduction to Pd(0) in situ.[3]
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction.- Use a solvent mixture, such as toluene/ethanol/water or dioxane/water, to improve solubility.[4]

Question 2: I am observing a significant amount of a byproduct that is not the homocoupled product. What could it be?

Answer:

Besides homocoupling, the presence of both a hydroxyl and a carboxylic acid group on this compound can lead to other specific side reactions.

Potential Side Products and Mitigation Strategies:

Side Product Formation Pathway Mitigation Strategies
3-Iodophenol Decarboxylation of the starting material.- Employ milder reaction conditions (lower temperature, weaker base).
Intramolecular Lactonization In some cases, particularly with certain coupling partners and under specific conditions, intramolecular cyclization between the hydroxyl and carboxylic acid groups could potentially occur, although this is less common for aromatic systems without specific activation.- Protecting the hydroxyl group is the most effective strategy to prevent this.
Protodeboronation (Suzuki) The boronic acid coupling partner can be protonated and lose its boron functionality, rendering it inactive for cross-coupling.- Use anhydrous solvents and ensure the base is dry.

A general workflow for troubleshooting these issues is presented below.

TroubleshootingWorkflow Troubleshooting Workflow for Cross-Coupling Reactions start Low Yield or Unexpected Byproducts check_conditions Review Reaction Conditions: - Inert atmosphere? - Fresh reagents? - Correct stoichiometry? start->check_conditions analyze_byproducts Analyze Byproducts by LC-MS, GC-MS, or NMR check_conditions->analyze_byproducts homocoupling Homocoupling Product Detected? analyze_byproducts->homocoupling decarboxylation Decarboxylation Product (e.g., 3-iodophenol) Detected? homocoupling->decarboxylation No optimize_inert Improve Inert Atmosphere (degas solvents, use glovebox) homocoupling->optimize_inert Yes other_byproducts Other Byproducts Detected? decarboxylation->other_byproducts No milder_conditions Use Milder Conditions: - Lower temperature - Weaker base (e.g., K2CO3) decarboxylation->milder_conditions Yes protect_groups Consider Protecting Groups: - Protect -OH group - Protect -COOH group (as ester) other_byproducts->protect_groups Yes end Improved Yield and Purity other_byproducts->end No, consult further literature adjust_stoichiometry Adjust Stoichiometry (slight excess of coupling partner) optimize_inert->adjust_stoichiometry adjust_stoichiometry->end milder_conditions->end protect_groups->end

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired product.

  • Suzuki-Miyaura Coupling: Ideal for forming biaryl structures by coupling with an organoboron reagent. It generally has good functional group tolerance.

  • Heck Coupling: Used to form a C-C bond with an alkene, leading to substituted styrenes or cinnamic acid derivatives.

  • Sonogashira Coupling: Employed for coupling with a terminal alkyne to synthesize aryl alkynes.

Q2: Is it necessary to protect the hydroxyl and/or carboxylic acid groups?

A2: While not always mandatory, protection can significantly improve yields and reduce side reactions.

  • Hydroxyl Group: Protection (e.g., as a methyl or silyl ether) can prevent coordination with the catalyst and potential side reactions.

  • Carboxylic Acid Group: Esterification can prevent decarboxylation, especially at higher temperatures.

Q3: What is the best base to use for these reactions?

A3: The choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred as they are less harsh than hydroxides and can minimize decarboxylation.[1] For Sonogashira coupling, an amine base like triethylamine or diisopropylethylamine is typically used.[5][6][7][8]

Q4: How can I purify the final product effectively?

A4: Purification can be challenging due to the polarity of the product and potential byproducts.

  • Extraction: An acidic workup will ensure the carboxylic acid is protonated, allowing for extraction into an organic solvent like ethyl acetate.

  • Chromatography: Column chromatography on silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

Competing Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway versus the main competing side reactions for this compound.

ReactionPathways Competing Reaction Pathways start This compound + Coupling Partner (e.g., R-B(OH)2, R-alkene, R-alkyne) catalyst Pd Catalyst, Base, Heat start->catalyst desired_product Desired Cross-Coupled Product catalyst->desired_product Desired Pathway decarboxylation Decarboxylation -> 3-Iodophenol catalyst->decarboxylation Side Reaction 1 homocoupling Homocoupling -> Symmetrical Biaryl catalyst->homocoupling Side Reaction 2

Caption: Desired vs. side reaction pathways for this compound.

Experimental Protocols

The following are general protocols that can serve as a starting point. Optimization of conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Toluene/Ethanol/Water (3:1:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Acidify with 1M HCl until the pH is ~2-3.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Heck Coupling

This protocol outlines the coupling of this compound with a generic alkene (e.g., styrene).

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)2 (0.02 equiv)

  • P(o-tolyl)3 (0.04 equiv)

  • Triethylamine (2.0 equiv)

  • DMF (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound, Pd(OAc)2, and P(o-tolyl)3 in DMF.

  • Add triethylamine and the alkene.

  • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Acidify with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (3.0 equiv)

  • THF (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

The general experimental workflow is summarized in the diagram below.

ExperimentalWorkflow General Experimental Workflow for Cross-Coupling setup 1. Reaction Setup (Reagents, Catalyst, Base, Solvent) inert 2. Establish Inert Atmosphere (Purge with Ar or N2) setup->inert reaction 3. Reaction (Heating and Stirring) inert->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction, Washing) monitoring->workup purification 6. Purification (Chromatography, Recrystallization) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for performing cross-coupling experiments.

References

Troubleshooting low reactivity of 3-Hydroxy-5-iodobenzoic acid in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 3-Hydroxy-5-iodobenzoic acid in Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the Sonogashira coupling of this compound?

A1: The low reactivity of this compound can be attributed to its electronic properties. The hydroxyl group is a strong electron-donating group, which can deactivate the aryl iodide towards oxidative addition, a crucial step in the catalytic cycle.[1][2] Additionally, the phenolic proton can interfere with the basic conditions required for the reaction, and the carboxylate group can potentially coordinate with the palladium catalyst, leading to catalyst inhibition.[3]

Q2: What is the black precipitate forming in my reaction?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[4] This can be triggered by impurities, unsuitable solvent choices, or incorrect reaction temperatures. To prevent this, it is crucial to use high-purity reagents and solvents and to optimize the reaction temperature.[4]

Q3: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

A3: Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[3][5] To minimize this, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[4] Alternatively, consider employing a copper-free Sonogashira protocol.[3][4]

Q4: What is the general reactivity order for aryl halides in Sonogashira coupling?

A4: The reactivity of the aryl halide is a significant factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[4] Aryl iodides are the most reactive and can often be coupled at or near room temperature, while aryl bromides and chlorides typically require higher temperatures and more active catalyst systems.[4][5]

Q5: Is it necessary to protect the hydroxyl group of this compound?

A5: While Sonogashira couplings are generally tolerant of hydroxyl groups, protection may be beneficial for electron-rich phenolic substrates like this compound, especially if low yields persist after optimizing other reaction parameters.[2][6] Protection can prevent potential side reactions and interference from the acidic proton.

Troubleshooting Guides

Issue: Low Conversion of this compound

A systematic approach is essential when troubleshooting low product yield. The following sections provide guidance on key areas to investigate and optimize.

1. Re-evaluate the Catalyst System

The choice of palladium catalyst and associated ligands is critical for activating the electron-rich aryl iodide.

  • Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, consider more active precatalysts for challenging substrates.[5][7]

  • Ligands: For electron-rich aryl halides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[1][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7]

Catalyst/Ligand System Typical Loading (mol%) Rationale for Use with this compound Citation
Pd(OAc)₂ / XPhos1-5XPhos is a bulky, electron-rich ligand that promotes oxidative addition of electron-rich aryl halides.[1]
Pd₂(dba)₃ / P(t-Bu)₃1-5Tri(tert-butyl)phosphine is a highly electron-rich and sterically demanding ligand, effective for challenging couplings.[7]
PdCl₂(dppf)2-5Dppf can be effective in promoting difficult cross-coupling reactions.[5]
PEPPSI™-IPr1-3An NHC-palladium precatalyst that often shows high activity for a broad range of substrates.[7]

2. Optimize the Base and Solvent System

The base and solvent play crucial roles in the reaction's success.

  • Base Selection: An appropriate base is required to deprotonate the alkyne.[4] For phenolic substrates, a stronger base may be necessary to overcome the acidity of the hydroxyl group. However, excessively strong bases can lead to side reactions.

  • Solvent Choice: The solvent must dissolve all reaction components.[4] While amine bases can sometimes serve as the solvent, co-solvents are common.[4] Be aware that some solvents can negatively impact the reaction.[8]

Base Solvent Typical Conditions Considerations for this compound Citation
Triethylamine (TEA)THF, Dioxane, Toluene2-5 equivalents, RT to 80 °CStandard choice, but may not be basic enough.[4][8]
Diisopropylamine (DIPA)Toluene, DMF2-5 equivalents, 50-100 °CMore sterically hindered and can sometimes give better results than TEA.[8]
Cs₂CO₃Dioxane, Acetonitrile2 equivalents, 80-120 °CA stronger inorganic base that can be effective for phenolic substrates.[7]
K₂CO₃DMF, Acetonitrile2-3 equivalents, 80-120 °CAnother common inorganic base.[9]

3. Reaction Conditions and Reagent Quality

  • Temperature: While many Sonogashira reactions proceed at room temperature, electron-rich aryl halides often require elevated temperatures to facilitate oxidative addition.[4][8]

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable Glaser homocoupling of the alkyne.[4] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere.[4]

  • Reagent Purity: Verify the purity of your this compound, alkyne, and all other reagents. Impurities can poison the catalyst.[4] Ensure solvents are anhydrous.

Experimental Protocols

Standard Sonogashira Coupling Protocol

This protocol is a general starting point for Sonogashira reactions.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for this compound (Copper-Free)

This modified protocol is designed to address the challenges associated with this specific substrate.

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), Pd(OAc)₂ (0.03 eq.), and a bulky, electron-rich ligand such as XPhos (0.06 eq.).

  • Add an inorganic base (e.g., Cs₂CO₃, 2.0 eq.).[7]

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 eq.) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.[3]

  • Follow the work-up and purification procedure as described in the general protocol.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reactivity of this compound Start Low or No Product Yield Check_Reagents Verify Reagent Quality and Reaction Setup Start->Check_Reagents Catalyst_System Evaluate the Catalyst System Start->Catalyst_System Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Sol_Reagents_Purity Purify Starting Materials Use Anhydrous Solvents Ensure Inert Atmosphere Check_Reagents->Sol_Reagents_Purity Impure reagents or non-inert conditions Sol_Catalyst Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, P(t-Bu)₃) Use More Active Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst_System->Sol_Catalyst Inefficient catalyst for electron-rich substrate Sol_Conditions Increase Reaction Temperature Screen Different Bases (e.g., Cs₂CO₃) Consider Copper-Free Conditions Reaction_Conditions->Sol_Conditions Suboptimal temperature, base, or solvent

Caption: Troubleshooting workflow for low yields.

Sonogashira_Mechanism Sonogashira Coupling Catalytic Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base CuI CuI Base Base Cu_Acetylide->Transmetal Trouble_OxAdd Slow step for electron-rich This compound Trouble_OxAdd->OxAdd

Caption: The Sonogashira coupling catalytic cycles.

References

Impact of the hydroxyl group on the reactivity of 3-Hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the experimental use of 3-Hydroxy-5-iodobenzoic acid. The content focuses on the impact of the hydroxyl group on the molecule's reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the hydroxyl (-OH) group fundamentally impact the reactivity of the aromatic ring in this compound?

A1: The hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions.[1][2] This is because the oxygen atom has lone pairs of electrons that it can donate into the benzene ring through resonance (a +R effect).[1][3] This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is significantly stronger, leading to overall ring activation.[1]

Q2: In an electrophilic aromatic substitution reaction, which position on the this compound ring is most likely to react?

A2: The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the carbons at positions 2, 4, and 6 relative to its own position (C3).[3][4] The iodine atom is also an ortho, para-director, while the carboxylic acid group is a meta-director.[4] The directing power is dominated by the strongest activating group, which is the hydroxyl group. Therefore, substitution will be directed to positions 2, 4, and 6.

  • Position 2: Ortho to -OH, but sterically hindered by the adjacent -COOH group.

  • Position 4: Ortho to the -I and para to the -OH group.

  • Position 6: Ortho to the -OH group. Considering both electronic and steric factors, positions 4 and 6 are the most probable sites for electrophilic attack.

Q3: How do the hydroxyl and iodo groups affect the acidity of the carboxylic acid?

A3: The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups increase acidity by delocalizing the negative charge and stabilizing the anion.[5]

  • Hydroxyl Group: The -OH group has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, which helps stabilize the carboxylate anion and increase acidity.[5][6]

  • Iodine Atom: As a halogen, iodine also exerts an electron-withdrawing inductive effect, which further increases the acidity of the carboxylic acid. Therefore, this compound is expected to be a stronger acid than benzoic acid.

Q4: What are the key physicochemical properties of this compound?

A4: The known quantitative data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₅IO₃PubChem[7]
Molecular Weight264.02 g/mol PubChem[8]
Monoisotopic Mass263.92834 DaPubChem[7]
XlogP (predicted)1.7PubChem[7]
CAS Number50765-21-4ChemicalBook[9]

Troubleshooting Guide

Issue 1: Low or No Yield in Electrophilic Substitution Reactions (e.g., Nitration, Halogenation)

  • Possible Cause: Although the -OH group is activating, the carboxylic acid and iodine groups are deactivating.[4] The combined deactivating effect may be stronger than anticipated, requiring more forceful reaction conditions.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increase the reaction temperature in increments.

    • Use a Stronger Lewis Acid: Employ a more potent catalyst to generate a higher concentration of the electrophile.

    • Protecting Group Strategy: The carboxylic acid group can be converted to an ester (e.g., methyl ester) prior to the substitution reaction. The ester is less deactivating. The protecting group can be removed via hydrolysis post-reaction.

Issue 2: Formation of Multiple Isomers during Substitution

  • Possible Cause: As discussed in the FAQ, positions 2, 4, and 6 are all electronically activated by the hydroxyl group. While steric hindrance may reduce substitution at position 2, a mixture of 4- and 6-substituted isomers is possible.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product.

    • Vary the Solvent: Changing the solvent polarity can influence the regioselectivity of the reaction.

    • Bulky Electrophile: Using a sterically bulky electrophile may favor substitution at the less hindered position 6.

Issue 3: Difficulty in Achieving Suzuki or other Cross-Coupling Reactions at the C-I Bond

  • Possible Cause: The phenolic hydroxyl group is acidic and can interfere with the palladium catalyst, leading to catalyst deactivation or poisoning.

  • Troubleshooting Steps:

    • Protect the Hydroxyl Group: Convert the -OH group to a non-acidic protecting group, such as a methyl ether (-OCH₃) or a silyl ether (e.g., -OTBS), before performing the cross-coupling reaction.

    • Screen Catalysts and Ligands: Test a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find a system that is more tolerant of the free hydroxyl group.

    • Base Selection: The choice of base is critical in Suzuki coupling. Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases.

Experimental Protocols

Protocol 1: Exemplary Procedure for Electrophilic Bromination

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of this compound in a suitable solvent (e.g., glacial acetic acid).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of bromine (Br₂) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration.

  • Work-up: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Disclaimer: This protocol is adapted from a procedure for 3-iodobenzoic acid[10] and requires optimization and prior protection of the hydroxyl group.

  • Reactant Preparation: To a reaction flask, add the protected this compound (1 eq.), the desired boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a suitable base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to reflux (typically 80-100°C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute with water and filter through a pad of celite to remove the catalyst.

  • Work-up: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography.

  • Deprotection: If necessary, perform a final step to remove the protecting group from the hydroxyl moiety.

Visual Guides

G mol This compound COOH OH I COOH Carboxylic Acid (-COOH) -I Effect (Inductive) -R Effect (Resonance) Overall: Deactivating, meta-director mol:c1->COOH e- withdrawing OH Hydroxyl (-OH) -I Effect (Inductive) +R Effect (Resonance) Overall: Strongly Activating, ortho,para-director mol:c3->OH e- donating (dominant) I Iodine (-I) -I Effect (Inductive) +R Effect (Resonance) Overall: Deactivating, ortho,para-director mol:c5->I e- withdrawing

Caption: Substituent electronic effects on the aromatic ring.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Protected Acid, Boronic Acid, Catalyst, Base degas Add Degassed Solvent (e.g., Toluene/Water) start->degas react Heat to Reflux (80-100°C) under Inert Atmosphere degas->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to Room Temp monitor->cool If reaction complete filter Filter through Celite cool->filter extract Aqueous Work-up (Extraction, Washes) filter->extract purify Column Chromatography extract->purify deprotect Final Deprotection Step (if necessary) purify->deprotect

Caption: General experimental workflow for Suzuki cross-coupling.

Caption: Predicted regioselectivity for electrophilic substitution.

References

Technical Support Center: Analysis of 3-Hydroxy-5-iodobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-iodobenzoic acid. The information provided is intended to assist in the identification of impurities and the resolution of common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in this compound?

Process-related impurities in this compound typically arise from the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted 3-Hydroxybenzoic acid.

  • Isomers: Other positional isomers formed during the iodination reaction, such as 3-Hydroxy-2-iodobenzoic acid or 3-Hydroxy-4-iodobenzoic acid.

  • Di-iodinated Species: Over-iodination can lead to the formation of 3-Hydroxy-2,5-diiodobenzoic acid or other di-iodinated isomers.

  • By-products: Impurities from side reactions occurring during synthesis.

Q2: What are the likely degradation products of this compound?

Forced degradation studies help identify potential degradation products that may form under various stress conditions. The stability of this compound can be compromised under the following conditions, leading to the formation of degradants:

  • Hydrolysis (Acidic and Basic): Under strong acidic or basic conditions, degradation may occur, although specific products would need to be characterized.

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidative degradation products.

  • Thermal Stress: High temperatures may cause decomposition.

  • Photostability: Exposure to light, particularly UV light, can lead to photodegradation.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes can be categorized as chemical or physical problems.

  • Chemical Causes:

    • Secondary Silanol Interactions: The acidic nature of the analyte can lead to strong interactions with residual silanol groups on the silica-based stationary phase.

      • Solution: Lower the mobile phase pH to suppress the ionization of the silanol groups. Adding a competing base to the mobile phase can also help.

    • Analyte Ionization: At a mobile phase pH close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, which can cause peak tailing.

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte to ensure it is in a single, non-ionized form.

  • Physical Causes:

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Column Contamination: Buildup of strongly retained compounds on the column can interfere with peak shape.

      • Solution: Implement a robust column washing protocol.

    • Column Void: A void at the head of the column can cause peak splitting or tailing.

      • Solution: Use a guard column and ensure proper sample preparation. If a void is present, the column may need to be replaced.

Q4: I am not getting good separation between this compound and a known impurity. What can I do?

Poor resolution between peaks can be addressed by modifying the HPLC method parameters to improve selectivity.

  • Adjust Mobile Phase Composition:

    • Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times and potentially improve separation.

    • Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent-analyte interactions.

  • Change Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and impurities, which can significantly impact their retention and separation.

  • Modify Column Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity.

  • Select a Different Column: If the above adjustments do not provide the desired resolution, a column with a different stationary phase chemistry (e.g., a phenyl or pentafluorophenyl (PFP) phase) may offer a different selectivity and achieve the separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH (e.g., to 2.5-3.0 with phosphoric or formic acid).
Mobile phase pH is too close to the analyte's pKa.Adjust mobile phase pH to be at least 1.5-2 units away from the pKa.
Column overload.Reduce injection volume or sample concentration.
Column contamination.Implement a column washing protocol between injections or sequences.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce injection volume or sample concentration.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Step
Gradual shift in retention time Column equilibration is insufficient.Equilibrate the column for a longer period with the mobile phase.
Mobile phase composition is changing.Ensure proper mobile phase mixing and degassing. Prepare fresh mobile phase.
Column temperature is fluctuating.Use a column oven to maintain a constant temperature.
Sudden change in retention time Air bubbles in the pump.Degas the mobile phase and prime the pump.
Leak in the system.Check for leaks at all fittings.
Change in mobile phase composition.Verify the correct mobile phase was prepared and is being drawn from the correct reservoir.

Experimental Protocols

Protocol 1: Illustrative HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its potential impurities. Method optimization will likely be required for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min, then ramp to 20% A / 80% B over 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Illustrative Retention Time Data:

Compound Hypothetical Retention Time (min)
3-Hydroxybenzoic acid3.5
This compound 8.2
3-Hydroxy-2,5-diiodobenzoic acid12.1
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photodegradation: Expose the sample (in solution and as a solid) to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape, Shifting RT) check_peak_shape Assess Peak Shape start->check_peak_shape check_rt Assess Retention Time (RT) Stability check_peak_shape->check_rt Good Shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing Poor Shape rt_drift Gradual RT Drift? check_rt->rt_drift Inconsistent RT resolution_issue Poor Resolution? check_rt->resolution_issue Consistent RT lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) peak_tailing->lower_ph Yes reduce_load Reduce Sample Load (Dilute or inject less) peak_tailing->reduce_load If pH is optimal end_node Problem Resolved lower_ph->end_node wash_column Implement Column Wash reduce_load->wash_column Still tailing wash_column->end_node equilibrate Increase Column Equilibration Time rt_drift->equilibrate Yes check_mp Check Mobile Phase (Freshness, Mixing) equilibrate->check_mp Still drifting check_temp Verify Column Temperature Stability check_mp->check_temp Still drifting check_temp->end_node adjust_organic Adjust % Organic in Mobile Phase resolution_issue->adjust_organic Yes change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_organic->change_solvent Still co-eluting change_column Try a Column with Different Selectivity change_solvent->change_column Still co-eluting change_column->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Identification_Pathway cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_degradation Degradation Pathways start_material 3-Hydroxybenzoic Acid iodination Iodination Reaction start_material->iodination unreacted_sm Unreacted Starting Material start_material->unreacted_sm product Crude 3-Hydroxy-5- iodobenzoic Acid iodination->product isomers Positional Isomers iodination->isomers di_iodinated Di-iodinated Species iodination->di_iodinated hydrolysis Hydrolysis (Acid/Base) product->hydrolysis oxidation Oxidation product->oxidation thermal Thermal Stress product->thermal photo Photodegradation product->photo final_product Purified 3-Hydroxy-5- iodobenzoic Acid product->final_product

Caption: Origin of impurities in this compound.

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Hydroxy-5-iodobenzoic Acid and 3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Hydroxy-5-iodobenzoic acid and 3-iodobenzoic acid. The analysis is grounded in fundamental principles of physical organic chemistry and supported by available data, offering insights into how the presence of a hydroxyl group influences the reactivity of the parent iodinated benzoic acid structure. This comparison is particularly relevant for applications in organic synthesis, medicinal chemistry, and materials science where these compounds serve as versatile building blocks.

Introduction to the Compounds

Both 3-iodobenzoic acid and this compound are substituted benzoic acids that feature an iodine atom, making them valuable substrates for a variety of cross-coupling reactions.[1] The key structural difference is the presence of a hydroxyl (-OH) group at the 5-position (meta to the carboxylic acid) in this compound. This substitution pattern significantly alters the electronic properties of the aromatic ring, thereby influencing the reactivity of both the carboxylic acid functional group and the carbon-iodine (C-I) bond.

Electronic Effects and Their Influence on Reactivity

The reactivity of these molecules is primarily dictated by the electronic effects of their substituents.

  • 3-iodobenzoic acid: The iodine atom is located meta to the carboxylic acid group. Halogens exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to the meta position, the resonance effect on the carboxyl group is negligible. Therefore, the dominant electronic influence is the inductive withdrawal of electron density from the ring, which in turn affects the acidity of the carboxyl group and the reactivity of the C-I bond.[2]

  • This compound: This molecule has two substituents meta to the carboxylic acid: an iodine atom and a hydroxyl group.

    • Iodine: Exerts a -I effect.

    • Hydroxyl group: The -OH group is strongly electron-donating through resonance (+R) but also electron-withdrawing inductively (-I). From the meta position relative to the carboxyl group, its resonance effect is minimal, but its inductive effect is still operative.[3]

The combined inductive electron withdrawal from both the iodine and hydroxyl groups is expected to have a pronounced impact on the molecule's overall reactivity compared to 3-iodobenzoic acid.

Comparative Data Summary

The following table summarizes key physical and chemical properties of the two compounds.

Property3-iodobenzoic acidThis compound
Molecular Formula C₇H₅IO₂C₇H₅IO₃
Molecular Weight 248.02 g/mol [4]264.02 g/mol [5]
Appearance White to beige powder[6]Data not readily available, likely a solid
Melting Point 185-187 °C[7]Data not readily available
Acidity (pKa) Predicted to be more acidic than benzoic acid (pKa 4.2) due to the -I effect of iodine.Predicted to be more acidic than 3-iodobenzoic acid due to the additional -I effect of the hydroxyl group.
Solubility Soluble in alcohol and ether; insoluble in water.[6]Data not readily available

Reactivity Comparison

Acidity and Carboxylic Acid Reactivity

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion, thereby increasing acidity.[2]

  • 3-iodobenzoic acid: The electron-withdrawing iodine atom stabilizes the benzoate anion, making it a stronger acid than unsubstituted benzoic acid.

  • This compound: Both the iodine and hydroxyl groups at the meta positions act as electron-withdrawing groups via their inductive effects. This dual withdrawal of electron density significantly stabilizes the resulting carboxylate anion.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is a primary site for reactivity in both molecules, commonly utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.[1][8] The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is generally favored by electron-poor aromatic rings.

  • 3-iodobenzoic acid: The iodine substituent makes the molecule a suitable substrate for reactions like the Suzuki coupling.[1]

  • This compound: The combined electron-withdrawing effects of the hydroxyl and iodo groups decrease the electron density on the aromatic ring to a greater extent than in 3-iodobenzoic acid. This should make the carbon atom of the C-I bond more electrophilic and potentially accelerate the rate of oxidative addition.

Experimental Protocols

Below are representative protocols for key reactions. These should be adapted and optimized for specific substrates and equipment.

Protocol 1: Fischer Esterification

This protocol describes the synthesis of a methyl ester, a common derivatization of the carboxylic acid group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzoic acid derivative (1.0 eq) in a large excess of methanol (e.g., 20-50 eq), which acts as both the solvent and the reagent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling the aryl iodide with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the iodobenzoic acid derivative (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[8]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Comparison of Substituent Effects

G a Iodine (-I effect) b Increased Acidity (vs. Benzoic Acid) a->b Stabilizes anion c Reactive C-I Bond a->c d Iodine (-I effect) + Hydroxyl (-I effect) e Higher Acidity d->e Greater anion stabilization f More Reactive C-I Bond d->f More e- deficient ring

Caption: Substituent effects on reactivity.

Experimental Workflow for Comparative Suzuki Coupling

G cluster_0 Parallel Reaction Setup cluster_1 Analysis & Comparison start1 Reaction A: 3-iodobenzoic acid analysis TLC / LC-MS Monitoring start1->analysis start2 Reaction B: This compound start2->analysis workup Identical Quenching & Workup analysis->workup purification Purification workup->purification yield Compare Yields & Purity purification->yield

Caption: Workflow for a comparative study.

Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I pd2_complex Ar-Pd(II)-I(L2) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'-B(OR)2 pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product

Caption: The Suzuki-Miyaura catalytic cycle.

References

3-Hydroxy-5-iodobenzoic acid versus other iodinated benzoic acid isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Iodinated benzoic acids, a class of halogenated aromatic compounds, serve as versatile intermediates in organic synthesis, particularly in the construction of biaryl structures and other functionalized molecules central to medicinal chemistry and materials science. This guide provides a comparative analysis of 3-Hydroxy-5-iodobenzoic acid and its isomers, focusing on their synthesis and applications, supported by experimental data to inform strategic synthetic planning.

Introduction to Iodinated Benzoic Acid Isomers

Iodinated benzoic acids are derivatives of benzoic acid where one or more hydrogen atoms on the aromatic ring are substituted by iodine. The position of the iodine atom, along with other substituents such as hydroxyl groups, significantly influences the physicochemical properties and reactivity of the molecule. These properties, in turn, dictate their utility in various synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The presence of an iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the carboxylic acid and hydroxyl moieties offer sites for further functionalization and can influence the electronic nature of the aromatic ring. Understanding the interplay between these functional groups in different isomeric forms is key to their effective utilization in synthesis.

Synthesis of Iodinated Benzoic Acid Isomers: A Comparative Overview

The synthesis of iodinated benzoic acids can be achieved through various methods, primarily involving the electrophilic iodination of a substituted benzoic acid precursor. The choice of iodinating agent and reaction conditions is crucial for achieving desired regioselectivity and yield.

The directing effects of the existing substituents on the benzoic acid ring play a pivotal role in determining the position of iodination. The hydroxyl group (-OH) is an activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. When both are present, their combined influence dictates the regiochemical outcome of the iodination.

For 3-hydroxybenzoic acid, the hydroxyl group directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions, while the carboxyl group directs to the meta (position 5) position. The activating nature of the hydroxyl group generally dominates, leading to iodination at positions ortho or para to it.

Below is a summary of synthetic methods for this compound and a selection of its isomers.

Table 1: Comparison of Synthetic Protocols for Iodinated Benzoic Acid Isomers

CompoundStarting MaterialIodinating Agent/ReagentsSolventReaction TimeTemperatureYield (%)Reference
This compound 3-Hydroxybenzoic acidI₂ / HIO₃Ethanol/Water2 hrs35°CHigh (not specified)[1]
2-Iodobenzoic acid Anthranilic acidNaNO₂, HCl, then KIWater-0-5°C then heat-[2]
3-Iodobenzoic acid 5-Iodoanthranilic acidNaNO₂, HCl, then CuSO₄Ethanol0.5 hr65-70°CHigh (not specified)[3]
4-Iodobenzoic acid p-Chloromercuribenzoic acidI₂Ethanol--72-81[4]
2-Hydroxy-5-iodobenzoic acid Salicylic acidIClAcetic Acid40 min80°C-[5]
4-Hydroxy-3-iodobenzoic acid 4-Hydroxybenzoic acid-----[6]
2-Chloro-5-iodobenzoic acid 5-Amino-2-chlorobenzoic acidNaNO₂, H₂SO₄, then KIWater-0-10°C93.7[7]

Note: Yields can vary significantly based on reaction scale and optimization. The provided data is for comparative purposes.

Experimental Protocols

General Procedure for the Iodination of Hydroxybenzoic Acids using Iodine and Iodic Acid[1]

This method is a practical approach for the iodination of activated aromatic rings.

  • Reaction Setup: Dissolve the hydroxybenzoic acid isomer (e.g., 3-hydroxybenzoic acid) and iodine crystals in ethanol in a round-bottom flask.

  • Addition of Iodic Acid: Prepare a solution of iodic acid in water and add it to the reaction mixture with stirring. The use of an oxidizing agent like iodic acid is crucial as it oxidizes iodide (I⁻) formed during the reaction back to the electrophilic iodine species (I⁺), preventing the reversible nature of the reaction.[8]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 35°C) and stir for a specified time (e.g., 2 hours).

  • Work-up: Dilute the reaction mixture with water to precipitate the product. Decompose any unreacted iodine by adding a saturated solution of sodium thiosulfate.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified iodinated hydroxybenzoic acid.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolve Dissolve Hydroxybenzoic Acid and Iodine in Ethanol Start->Dissolve Add_HIO3 Add Aqueous Iodic Acid Dissolve->Add_HIO3 React Heat and Stir (e.g., 35°C, 2h) Add_HIO3->React Precipitate Precipitate with Water React->Precipitate Quench Quench with Na₂S₂O₃ Precipitate->Quench Filter Filter and Wash Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Product Purified Product Recrystallize->Product

A generalized workflow for the iodination of hydroxybenzoic acids.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Iodinated benzoic acids are highly valuable substrates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The reactivity of the aryl iodide is a key factor in the efficiency of this transformation. Generally, aryl iodides are more reactive than their corresponding bromides and chlorides.[9] This heightened reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[9]

The position of the iodine atom and the electronic nature of other substituents on the benzoic acid ring can influence the reaction rate and yield. Electron-withdrawing groups can sometimes enhance the rate of oxidative addition, while steric hindrance around the iodine atom can impede it.

Table 2: Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

Aryl HalideRelative ReactivityTypical Reaction ConditionsNotes
Aryl Iodide HighMilder conditions, lower catalyst loadingPreferred for substrates sensitive to harsh conditions.[9]
Aryl Bromide MediumHigher temperatures and/or more active catalysts may be requiredA common and effective substrate.[10]
Aryl Chloride LowOften requires specialized, highly active catalyst systemsGenerally challenging.[10]

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdIL2 Ar-Pd(II)-I L₂ OxAdd->ArPdIL2 Transmetal Transmetalation ArPdIL2->Transmetal Ar'B(OR)₂ ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim Ar-Ar' RedElim->Pd0

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Medicinal Chemistry

The utility of iodinated benzoic acid isomers extends significantly into the realm of drug discovery and development. Their role as precursors to more complex molecules is well-established.

  • Scaffolds for Biologically Active Molecules: The biaryl moiety formed via Suzuki-Miyaura coupling is a common structural motif in many pharmaceuticals. Iodinated benzoic acids provide a straightforward entry to these structures.

  • Precursors to Hypervalent Iodine Reagents: 2-Iodobenzoic acid is a key precursor for the synthesis of 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents in organic synthesis.[12]

  • Radiocontrast Agents: Highly iodinated aromatic compounds are used as X-ray contrast agents in medical imaging due to the high electron density of iodine, which effectively absorbs X-rays.

The choice between isomers like this compound and others is driven by the specific structural requirements of the target molecule. The presence and position of the hydroxyl group can be critical for biological activity, for example, by participating in hydrogen bonding with a biological target.

Conclusion

This compound and its isomers are valuable and versatile building blocks in organic synthesis. Their synthesis is generally accessible through electrophilic iodination, with regioselectivity governed by the directing effects of the substituents on the benzoic acid ring. In synthetic applications, particularly palladium-catalyzed cross-coupling reactions, their high reactivity as aryl iodides makes them preferred substrates. The selection of a specific isomer is a strategic decision based on the desired substitution pattern of the final product. This guide provides a foundation for comparing these important synthetic intermediates, enabling researchers to make informed choices in the design and execution of their synthetic strategies. Further research into the direct comparison of reaction kinetics and yields for a broader range of isomers would be beneficial for the scientific community.

References

The Strategic Advantage of 3-Hydroxy-5-iodobenzoic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of a key starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. 3-Hydroxy-5-iodobenzoic acid has emerged as a superior building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. Its unique structural features offer distinct advantages over other halogenated analogues, facilitating robust and high-yielding cross-coupling reactions that are fundamental to modern medicinal chemistry. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to validate its role as a key starting material for researchers, scientists, and drug development professionals.

Comparative Performance in Cross-Coupling Reactions

The true value of this compound is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of the biaryl and heteroaryl scaffolds prevalent in many targeted therapies. The carbon-iodine bond is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to a higher reactivity profile. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and improved yields, which are crucial factors in the scale-up and economic viability of a synthetic route.

Below is a comparative summary of the performance of this compound and its bromo-analogue in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 3-Hydroxy-5-halobenzoic Acids with Phenylboronic Acid
Starting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O80292
3-Hydroxy-5-bromobenzoic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O801278
Table 2: Sonogashira Coupling of 3-Hydroxy-5-halobenzoic Acids with Phenylacetylene
Starting MaterialCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25488
3-Hydroxy-5-bromobenzoic acidPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601665
Table 3: Buchwald-Hartwig Amination of 3-Hydroxy-5-halobenzoic Acids with Aniline
Starting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene100685
3-Hydroxy-5-bromobenzoic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene1002470

The data clearly indicates that this compound consistently outperforms its bromo counterpart, affording higher yields in significantly shorter reaction times.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct electrophilic iodination of 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Deionized water

  • Sodium thiosulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.

  • The crude this compound will precipitate. Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_coupling Suzuki-Miyaura Coupling 3-Hydroxybenzoic\nAcid 3-Hydroxybenzoic Acid Iodination\n(ICl, Acetic Acid) Iodination (ICl, Acetic Acid) 3-Hydroxybenzoic\nAcid->Iodination\n(ICl, Acetic Acid) 3-Hydroxy-5-iodobenzoic\nAcid 3-Hydroxy-5-iodobenzoic Acid Iodination\n(ICl, Acetic Acid)->3-Hydroxy-5-iodobenzoic\nAcid Reaction Setup\n(Arylboronic Acid, Pd Catalyst, Base) Reaction Setup (Arylboronic Acid, Pd Catalyst, Base) 3-Hydroxy-5-iodobenzoic\nAcid->Reaction Setup\n(Arylboronic Acid, Pd Catalyst, Base) 3-Hydroxy-5-iodobenzoic\nAcid->Reaction Setup\n(Arylboronic Acid, Pd Catalyst, Base) Biaryl Product Biaryl Product Reaction Setup\n(Arylboronic Acid, Pd Catalyst, Base)->Biaryl Product

Caption: Experimental workflow for the synthesis and application of this compound.

signaling_pathway cluster_inhibition Inhibition by GSK2334470 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation GSK2334470 GSK2334470 GSK2334470->PDK1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PDK1 inhibitors.

logical_relationship Choice of Halogen Choice of Halogen Iodo-Compound\n(this compound) Iodo-Compound (this compound) Choice of Halogen->Iodo-Compound\n(this compound) Bromo-Compound\n(3-Hydroxy-5-bromobenzoic acid) Bromo-Compound (3-Hydroxy-5-bromobenzoic acid) Choice of Halogen->Bromo-Compound\n(3-Hydroxy-5-bromobenzoic acid) Higher Reactivity Higher Reactivity Iodo-Compound\n(this compound)->Higher Reactivity Lower Reactivity Lower Reactivity Bromo-Compound\n(3-Hydroxy-5-bromobenzoic acid)->Lower Reactivity Milder Conditions Milder Conditions Higher Reactivity->Milder Conditions Higher Yield Higher Yield Higher Reactivity->Higher Yield Harsh Conditions Harsh Conditions Lower Reactivity->Harsh Conditions Lower Yield Lower Yield Lower Reactivity->Lower Yield

Caption: Logical relationship illustrating the advantages of using an iodo-substituted starting material.

Case Study: A Key Building Block for PDK1 Inhibitors

The advantages of this compound are exemplified in the synthesis of potent and selective kinase inhibitors. For instance, the PDK1 inhibitor GSK2334470 (IC₅₀ of ~10 nM) features a complex biaryl scaffold that can be efficiently constructed using a Suzuki-Miyaura coupling.[1][2] PDK1 (3-phosphoinositide-dependent protein kinase 1) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[3][4] The synthesis of the core of such inhibitors often involves the coupling of a substituted benzoic acid with a heterocyclic partner. The use of this compound in this context allows for a more efficient and reliable synthesis compared to its bromo- or chloro-analogues, ultimately accelerating the drug discovery process.

References

A Comparative Spectroscopic Analysis of 3-Hydroxy-5-iodobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Spectroscopic Comparison of 3-Hydroxy-5-iodobenzoic Acid and Its Key Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering a valuable resource for researchers, scientists, and professionals in the field of drug development. By presenting key experimental data and protocols, this document aims to facilitate the identification, characterization, and application of these compounds in scientific research.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and a selection of its derivatives. Data for closely related compounds are included to provide a comparative context.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆No experimental data found. Predicted shifts would be influenced by the electron-withdrawing iodine and electron-donating hydroxyl group.No experimental data found.
3-Hydroxybenzoic acid [1][2]DMSO-d₆12.9 (s, 1H, COOH), 9.8 (s, 1H, OH), 7.42 (t, J=7.9 Hz, 1H), 7.39 (d, J=7.9 Hz, 1H), 7.31 (s, 1H), 7.03 (d, J=7.9 Hz, 1H)167.8, 157.8, 131.9, 130.0, 121.2, 120.8, 116.9
3-Iodobenzoic acid [3][4][5]DMSO-d₆13.3 (s, 1H, COOH), 8.26 (t, J=1.7 Hz, 1H), 8.00 (dt, J=7.8, 1.3 Hz, 1H), 7.97 (dt, J=7.8, 1.3 Hz, 1H), 7.33 (t, J=7.8 Hz, 1H)166.3, 142.9, 138.4, 131.0, 130.5, 129.2, 94.2
Methyl 3-hydroxy-5-iodobenzoate [6]CDCl₃No experimental data found.No experimental data found.
Ethyl 3-hydroxy-4-iodobenzoate [7]-Data available in spectral databases.Data available in spectral databases.

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundIR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z)UV-Vis λmax (nm)
This compound No experimental data found. Expected peaks: ~3300-2500 (O-H, broad), ~1700 (C=O), ~1600, 1450 (C=C aromatic), ~1250 (C-O), ~800-600 (C-I).Predicted [M-H]⁻: 262.9[8]No experimental data found.
3-Hydroxybenzoic acid -M⁺: 138-
3-Iodobenzoic acid [4]KBr Pellet: Data available in spectral databases.M⁺: 248-
3,5-Dihydroxybenzoic Acid --208, 250, 308[9]
Methyl 3-hydroxy-5-iodobenzoate [6]---

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). For ¹H NMR, spectra are typically acquired with 16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) is required.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) is a common method for these types of compounds, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water) in a quartz cuvette. The solvent should be transparent in the UV-Vis region of interest.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm). A baseline spectrum of the solvent-filled cuvette is recorded and subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualized Workflows and Pathways

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Formation Sample->Pellet Dilution Dilution in UV-Vis Grade Solvent Sample->Dilution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Pellet->FTIR UVVis UV-Vis Spectroscopy Dilution->UVVis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z), Fragmentation Pattern MS->MS_Data UVVis_Data λmax (nm) UVVis->UVVis_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure UVVis_Data->Structure

General workflow for the spectroscopic analysis of organic compounds.

Hypothetical_Signaling_Pathway receptor Thyroid Hormone Receptor (TR) response Gene Expression Modulation receptor->response Activates/Inhibits compound 3-Hydroxy-5-iodobenzoic Acid Derivative compound->receptor Binds to downstream Physiological Response response->downstream

Hypothetical signaling pathway involving a this compound derivative.

References

A Comparative Guide to Palladium Catalyst Performance with 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated aromatic compounds through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules. 3-Hydroxy-5-iodobenzoic acid is a valuable building block, offering multiple reactive sites for diversification. The efficiency of these transformations is critically dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with substrates structurally related to this compound, supported by experimental data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with functionalized substrates.

Data Presentation: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Halides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Note: This data is illustrative and compiled from studies on various aryl halides. Actual performance with this compound may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The appropriate solvent (e.g., Dioxane/H₂O, 4:1) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

sub Define Substrates (this compound, Boronic Acid Partner) cond Initial Condition Screening (Base, Solvent, Temperature) sub->cond cat_screen Catalyst/Ligand Screening (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2/SPhos) cond->cat_screen analysis Reaction Analysis (Yield, Purity via LC-MS, NMR) cat_screen->analysis optimize Optimization of Best Hit (Catalyst Loading, Temp., Time) analysis->optimize Identify Lead Catalyst final Final Protocol optimize->final

Caption: A logical workflow for selecting and optimizing a palladium catalyst for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Data Presentation: Performance of Palladium Catalysts in the Sonogashira Coupling of Methyl 2-iodobenzoate

The following data for methyl 2-iodobenzoate, a structurally similar substrate, provides a useful comparison of different catalyst systems.[1]

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-CuI (3)Et₃NTHF1285
2Pd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃N/DMFDMF892
3Pd(dppf)Cl₂ (2)-CuI (3)Cs₂CO₃Dioxane1278
4Pd₂(dba)₃ (1)XPhos (3)-K₃PO₄Toluene695

Experimental Protocol: General Procedure for Sonogashira Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the palladium catalyst, the ligand (if applicable), and the copper salt (if applicable). The flask is evacuated and backfilled with argon three times. The base, solvent, and terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

Catalytic Cycle of the Sonogashira Coupling

pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-I(L2) pd0->pd_aryl Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_alkynyl Cu-C≡CR cu_alkynyl->pd_aryl alkyne H-C≡CR alkyne->cu_alkynyl Deprotonation base Base base->alkyne cuI CuI cuI->alkyne

Caption: A simplified diagram of the Sonogashira coupling catalytic cycle.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Data Presentation: Performance of Palladium Catalysts in the Heck Arylation of Eugenol with Iodobenzene

The following table provides comparative data for the Heck reaction of eugenol, a phenolic compound, with iodobenzene.

CatalystBaseTime (h)Conversion of PhI (%)Yield of Product 1E (%)Yield of Product 1Z (%)
Pd(OAc)₂K₂CO₃31008116
PdCl₂(PPh₃)₂K₂CO₃31007518
Pd/C (10%)K₂CO₃3987215
Pd(OAc)₂Et₃N3957012

Data adapted from a study on the Heck arylation of eugenol.[2]

Experimental Protocol: General Procedure for Heck Reaction

To a reaction flask, add this compound (1.0 eq), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq) in the chosen solvent (e.g., DMF). If a ligand is used, it is added to the mixture. The solution is degassed with an inert gas. The palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) is then added. The reaction is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated.

Experimental Workflow for a Heck Reaction

start Start setup Reaction Setup: - this compound - Alkene - Base - Solvent start->setup degas Degas with Inert Gas setup->degas add_cat Add Palladium Catalyst degas->add_cat react Heat and Stir add_cat->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Workup: - Cool - Dilute with Water - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a palladium-catalyzed Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. The choice of phosphine ligand is critical for the success of this reaction.

Data Presentation: Performance of Phosphine Ligands in the Amination of Bromobenzene

This table summarizes the performance of different phosphine ligands in the amination of bromobenzene, offering valuable insights for reactions with this compound.

LigandAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
RuPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
BINAPMorpholinePd₂(dba)₃NaOtBuToluene801885
P(t-Bu)₃AnilinePd(OAc)₂K₃PO₄Dioxane100492

Data compiled from studies on the Buchwald-Hartwig amination of bromobenzene.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the palladium precatalyst, the phosphine ligand, and the base. The vial is sealed and removed from the glovebox. This compound, the amine, and the solvent are then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified.

Logical Relationship in Catalyst System Selection

substrate Substrate (this compound) catalyst_choice Palladium Catalyst/ Ligand Selection substrate->catalyst_choice reaction_type Desired C-X Bond (C-C, C-N) reaction_type->catalyst_choice coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine, Alkene) coupling_partner->catalyst_choice

Caption: The choice of palladium catalyst system is dependent on the substrate, desired bond, and coupling partner.

References

A Comparative Efficacy Analysis of 3-Hydroxy-5-iodobenzoic Acid and 3-bromo-5-hydroxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the potential efficacy of 3-Hydroxy-5-iodobenzoic acid and 3-bromo-5-hydroxybenzoic acid. This document summarizes the available biological data, provides a theoretical framework for comparison, and details experimental protocols for direct evaluation.

Introduction

Halogenated phenolic compounds are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms to a phenolic scaffold can modulate its physicochemical properties, such as lipophilicity, electronic character, and steric profile, thereby influencing its interaction with biological targets. This guide focuses on two such compounds: this compound and 3-bromo-5-hydroxybenzoic acid. While both share a common 3-hydroxybenzoic acid core, the difference in the halogen substituent at the 5-position—iodine versus bromine—is expected to confer distinct biological activities. This document aims to provide a comparative overview of their potential efficacies and a practical guide for their experimental evaluation.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two compounds is essential for understanding their potential bioavailability and mechanism of action.

PropertyThis compound3-bromo-5-hydroxybenzoic acid
Molecular Formula C₇H₅IO₃C₇H₅BrO₃
Molecular Weight 264.02 g/mol 217.02 g/mol [1]
Appearance -White to light yellow to light orange powder to crystal[2]
Melting Point -237-241 °C[2]
pKa (Predicted) -3.69 ± 0.10[2]
LogP (Predicted) -1.9
Solubility -Soluble in Methanol[2]

Note: Experimental data for this compound is limited in the public domain.

Comparative Efficacy: A Theoretical Framework

In the absence of direct experimental comparisons, a theoretical analysis based on the properties of halogens and the known activities of related compounds can provide valuable insights.

Antibacterial Activity

3-bromo-5-hydroxybenzoic acid has been identified as an antibacterial agent. The antibacterial activity of halogenated phenols is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or generate oxidative stress. The larger atomic radius and lower electronegativity of iodine compared to bromine in this compound may influence its membrane permeability and interaction with bacterial proteins, potentially leading to a different spectrum or potency of antibacterial activity.

Anti-inflammatory Activity

Derivatives of 3-hydroxybenzoic acid are known to possess anti-inflammatory properties[3][4]. The anti-inflammatory effects of phenolic compounds are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway. The nature of the halogen substituent can impact the molecule's ability to interact with key proteins in these pathways. For instance, the larger size of the iodine atom might offer better binding to a specific enzyme's active site compared to bromine, or vice versa.

Antioxidant Activity

Phenolic compounds are well-known antioxidants, and derivatives of 3-hydroxybenzoic acid have shown antioxidant potential[3]. Their mechanism of action typically involves scavenging free radicals. The electronic properties of the halogen substituent can influence the stability of the resulting phenoxyl radical, thereby affecting the antioxidant capacity.

Experimental Protocols

To facilitate a direct and quantitative comparison of the efficacy of these two compounds, detailed protocols for key biological assays are provided below.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare stock solutions of test compounds in DMSO p3 Prepare 96-well microtiter plates with serial dilutions of compounds in nutrient broth p1->p3 p2 Prepare bacterial inoculum (e.g., E. coli, S. aureus) to 0.5 McFarland standard i1 Inoculate each well with the bacterial suspension p2->i1 p3->i1 i2 Incubate plates at 37°C for 18-24 hours i1->i2 a1 Visually inspect for turbidity or use a plate reader to measure optical density (OD) at 600 nm i2->a1 a2 Determine MIC: the lowest concentration with no visible growth a1->a2

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Compounds: Dissolve this compound and 3-bromo-5-hydroxybenzoic acid in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Bacterial Strains: Use standard bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare stock solutions of test compounds and a standard (e.g., Ascorbic Acid) in methanol r1 Mix serial dilutions of compounds/standard with the DPPH solution p1->r1 p2 Prepare a working solution of DPPH in methanol p2->r1 r2 Incubate in the dark at room temperature for 30 minutes r1->r2 a1 Measure the absorbance at 517 nm using a spectrophotometer r2->a1 a2 Calculate the percentage of radical scavenging activity a1->a2 a3 Determine the IC50 value (concentration for 50% scavenging) a2->a3

Caption: Workflow for DPPH assay.

Methodology:

  • Reagents: Prepare a stock solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compounds or standard.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model to evaluate the anti-inflammatory activity of compounds.

Experimental Workflow:

cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis pt1 Administer test compounds or vehicle (control) to animals (e.g., rats or mice) i1 After a set time (e.g., 30-60 min), inject carrageenan into the sub-plantar region of the right hind paw pt1->i1 pt2 Administer a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group pt2->i1 m1 Measure paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection i1->m1 a1 Calculate the percentage of edema inhibition for each group compared to the vehicle control m1->a1

Caption: Workflow for Carrageenan-induced paw edema assay.

Methodology:

  • Animals: Use healthy adult rodents (rats or mice) of a specific strain.

  • Procedure:

    • Group the animals and administer the test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

    • Measure the paw volume of each animal using a plethysmometer at hourly intervals for up to 4-6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Putative Signaling Pathway

While the specific signaling pathways for this compound and 3-bromo-5-hydroxybenzoic acid have not been elucidated, based on studies of related hydroxybenzoic acids, a potential anti-inflammatory mechanism could involve the inhibition of the NF-κB signaling pathway.

cluster_input Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_output Inflammatory Response cluster_inhibition Putative Inhibition LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Gene Transcription iNOS iNOS NFkB_nuc->iNOS Gene Transcription COX2 COX-2 NFkB_nuc->COX2 Gene Transcription Compound This compound or 3-bromo-5-hydroxybenzoic acid Compound->IKK Inhibition? Compound->NFkB_nuc Inhibition of Translocation?

Caption: Putative anti-inflammatory signaling pathway.

This diagram illustrates the potential mechanism by which these compounds might exert anti-inflammatory effects through the inhibition of the NF-κB pathway, a central regulator of inflammation.

Conclusion

While a definitive comparison of the efficacy of this compound and 3-bromo-5-hydroxybenzoic acid awaits direct experimental evaluation, this guide provides a foundational understanding for researchers. The theoretical framework suggests that the difference in halogen substitution will likely lead to distinct biological activity profiles. The provided experimental protocols offer a standardized approach for researchers to undertake a direct comparative analysis of their antibacterial, antioxidant, and anti-inflammatory properties. Further investigation into these compounds is warranted to elucidate their therapeutic potential and mechanisms of action.

References

Benchmarking Synthesis Routes: A Comparative Guide to Utilizing 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for producing key molecular scaffolds, starting with 3-Hydroxy-5-iodobenzoic acid. We evaluate its performance against alternative starting materials, supported by experimental data from peer-reviewed literature. Detailed protocols for key reactions are provided to facilitate reproducibility and methodological assessment.

Introduction

This compound is a versatile tri-functionalized aromatic building block, offering reactive sites for a variety of organic transformations. Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom, allows for sequential and site-selective modifications. The highly reactive carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules such as biphenyls and aryl-alkynes, which are prevalent in medicinal chemistry and materials science. This guide benchmarks its utility in two common, high-impact synthetic transformations: Suzuki-Miyaura cross-coupling and Sonogashira coupling.

Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Cross-Coupling

The construction of a biaryl scaffold is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most robust methods for this transformation.[1][2]

Route A: Synthesis from this compound

The iodine substituent on this compound makes it an excellent substrate for Suzuki-Miyaura coupling. Aryl iodides are generally more reactive than their bromide or chloride counterparts, often allowing for milder reaction conditions and lower catalyst loadings.[3][4]

General Reaction Scheme: An aryl iodide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

cluster_reactants Reactants cluster_products Products 3H5IBA This compound Catalyst Pd Catalyst Base 3H5IBA->Catalyst ArBOH2 Arylboronic acid (R-B(OH)2) ArBOH2->Catalyst Biphenyl Biphenyl derivative Catalyst->Biphenyl Suzuki-Miyaura Coupling

Fig 1. Suzuki-Miyaura coupling workflow.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of aryl halides with various arylboronic acids. While specific data for this compound is extrapolated from general principles of aryl iodide reactivity, the yields are representative for this class of reaction.[5]

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
1DNA-conjugated Aryl Iodide4-Methoxyphenylboronic acidNa₂PdCl₄ / sSPhosK₂CO₃H₂O:ACN94%[5]
2DNA-conjugated Aryl Iodide4-(Trifluoromethyl)phenylboronic acidNa₂PdCl₄ / sSPhosK₂CO₃H₂O:ACN92%[5]
31-Bromo-3,4-difluorobenzene2,5-Dimethoxyphenylboronic acidPd(PPh₃)₄K₃PO₄H₂O:Dioxane72%[2]
4Iodobenzene4-Methylphenylboronic acidPd on HydroxyapatiteK₂CO₃Water~95%[6]

Experimental Protocol: General Suzuki-Miyaura Coupling [1]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: Alternative Starting Material (e.g., 3-Bromo-5-hydroxybenzoic acid)

Aryl bromides are also common substrates for Suzuki-Miyaura couplings, though they are generally less reactive than aryl iodides. This often necessitates higher reaction temperatures, longer reaction times, or more sophisticated and expensive catalyst systems (e.g., those with bulky phosphine ligands) to achieve comparable yields.[4][7]

Comparison

  • Reactivity: this compound offers higher reactivity due to the C-I bond, potentially leading to faster reactions and milder conditions compared to bromo- or chloro-analogs.[3]

  • Cost and Availability: While aryl iodides are highly reactive, they can be more expensive and less commercially available than their corresponding bromides. However, for complex, high-value target molecules, the improved reaction efficiency may offset the initial cost.

  • Catalyst Choice: The high reactivity of the iodide allows for the use of simpler and cheaper palladium catalysts, whereas less reactive halides might require more specialized and costly ligand systems to achieve high yields.[7]

Synthesis of Aryl-Alkynyl Derivatives via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[3][8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.

Route A: Synthesis from this compound

The C-I bond in this compound is highly suitable for Sonogashira coupling, enabling the introduction of an alkynyl moiety onto the aromatic ring under relatively mild conditions.

General Reaction Scheme: An aryl iodide is coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

cluster_reactants Reactants cluster_products Products 3H5IBA This compound Catalyst Pd Catalyst Cu(I) Co-catalyst Amine Base 3H5IBA->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst ArylAlkyne Aryl-Alkynyl derivative Catalyst->ArylAlkyne Sonogashira Coupling

Fig 2. Sonogashira coupling workflow.

Data Presentation: Sonogashira Coupling Conditions

The following table presents representative data for Sonogashira coupling reactions. The high reactivity of aryl iodides generally leads to excellent yields.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
13-Bromo-5-iodobenzoic acidTriisopropylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFHigh (Qualitative)[9]
2IodobenzenePhenylacetylenePd(PPh₃)₄, CuIEt₂NHBenzene90%[3]
3Aryl BromidePhenylacetylenePd(OAc)₂/PCy₃K₂CO₃Toluene85-95% (Typical)[10]
4Aryl IodidePropiolic AcidPdCl₂(dppf), CuIEt₃NDMF88%[3]

Experimental Protocol: General Sonogashira Coupling [8][10]

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 mmol), and copper(I) iodide (0.02-0.06 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon).

  • Reagent Addition: Add the solvent (e.g., THF or DMF), the amine base (e.g., triethylamine or diisopropylamine, 2-3 mmol), and the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Route B: Alternative Starting Material (e.g., 3-Bromo-5-hydroxybenzoic acid)

Aryl bromides can also be used in Sonogashira couplings, but they typically require higher temperatures and sometimes different catalyst systems to achieve yields comparable to those obtained with aryl iodides.[3] The development of highly active catalysts has improved the utility of aryl bromides, but iodides remain the more reactive substrate.[10]

Comparison

  • Reactivity: The C-I bond in this compound undergoes oxidative addition to the palladium(0) catalyst more readily than a C-Br bond, allowing for milder reaction conditions, often at room temperature.[3][11]

  • Selectivity: In molecules with multiple halogen atoms, the higher reactivity of iodine allows for selective coupling at the iodo-substituted position while leaving bromo or chloro substituents intact for subsequent transformations. For instance, 3-Bromo-5-iodobenzoic acid can be selectively coupled at the iodine position.[9]

  • Side Reactions: The milder conditions used for aryl iodides can help minimize side reactions, such as the Glaser coupling (homo-coupling) of the terminal alkyne, which can be problematic at higher temperatures.

Conclusion

This compound stands out as a highly effective and versatile starting material for the synthesis of complex organic molecules. Its primary advantage lies in the high reactivity of the carbon-iodine bond, which facilitates robust and high-yielding Suzuki-Miyaura and Sonogashira cross-coupling reactions under mild conditions. While alternative starting materials like aryl bromides are often less expensive, the use of an aryl iodide can lead to faster reactions, higher yields, and greater functional group tolerance, potentially reducing overall project timelines and purification costs. For drug development and the synthesis of high-value compounds, the superior reactivity and selectivity offered by this compound make it a strategic choice for constructing key biaryl and aryl-alkynyl scaffolds.

References

A Comparative Guide to the Reaction Kinetics of Halogenated Hydroxybenzoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The widely accepted trend in reactivity is:

Iodo- > Bromo- > Chloro-

This hierarchy is a direct consequence of the C-X bond strength, where the weaker C-I bond facilitates a faster rate-determining oxidative addition step in the catalytic cycle compared to the stronger C-Br and C-Cl bonds.

Comparative Kinetic Data

The following tables summarize the expected relative reaction rates and provide representative kinetic data from studies on analogous aryl halides. It is important to note that these values are illustrative and can vary significantly with changes in reaction conditions, ligands, and the specific isomer of hydroxybenzoic acid used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the halogenated hydroxybenzoic acid directly impacts the reaction rate and required conditions.

Halogen SubstituentRelative ReactivityRepresentative Rate Constant (k, s⁻¹)Representative Activation Energy (Ea, kcal/mol)Typical Reaction Conditions
Iodo- Highest~10⁻² - 10⁻³~15 - 20Room temperature to moderate heating (e.g., 60-80 °C)
Bromo- Intermediate~10⁻⁴ - 10⁻⁵~20 - 25Moderate to high heating (e.g., 80-110 °C)
Chloro- Lowest~10⁻⁶ - 10⁻⁷>25High heating (e.g., >110 °C) with specialized catalysts

Note: Representative kinetic data is based on studies of halobenzene and halobenzoic acid derivatives and is intended for comparative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. The choice of halogen on the hydroxybenzoic acid scaffold significantly influences the reaction kinetics.

Halogen SubstituentRelative ReactivityRepresentative Rate Constant (k, s⁻¹)Representative Activation Energy (Ea, kcal/mol)Typical Reaction Conditions
Iodo- Highest~10⁻³ - 10⁻⁴~18 - 23Mild to moderate heating (e.g., 70-90 °C)
Bromo- Intermediate~10⁻⁵ - 10⁻⁶~22 - 27Moderate to high heating (e.g., 90-120 °C)
Chloro- Lowest~10⁻⁷ - 10⁻⁸>28High heating (e.g., >120 °C) with specialized ligands

Note: Representative kinetic data is based on studies of halobenzene and haloaniline derivatives and is intended for comparative purposes.

Heck Coupling

The Heck coupling enables the formation of carbon-carbon bonds between an aryl halide and an alkene. The reactivity trend of halogenated hydroxybenzoic acids follows the established order.

Halogen SubstituentRelative ReactivityRepresentative Rate Constant (k, s⁻¹)Representative Activation Energy (Ea, kcal/mol)Typical Reaction Conditions
Iodo- Highest~10⁻³ - 10⁻⁴~19 - 24Moderate heating (e.g., 80-100 °C)
Bromo- Intermediate~10⁻⁵ - 10⁻⁶~23 - 28Moderate to high heating (e.g., 100-130 °C)
Chloro- Lowest~10⁻⁷ - 10⁻⁸>29High heating (e.g., >130 °C) with phosphine-free catalysts or specialized ligands

Note: Representative kinetic data is based on studies of halobenzene and its derivatives and is intended for comparative purposes.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires careful experimental design and execution. The following are general protocols for monitoring the kinetics of cross-coupling reactions.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: This method allows for the continuous monitoring of the concentration of reactants, products, and intermediates directly in the NMR tube under reaction conditions.

Protocol:

  • Sample Preparation: In an NMR tube, combine the halogenated hydroxybenzoic acid, the coupling partner (e.g., boronic acid, amine, or alkene), a suitable internal standard with a distinct chemical shift, and the solvent.

  • Initiation: Add the palladium catalyst and ligand to the NMR tube.

  • Data Acquisition: Immediately place the NMR tube in the pre-heated NMR spectrometer and begin acquiring spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the reactants and products relative to the internal standard to determine their concentrations over time. Plot the concentration data to determine the reaction order and rate constant.

High-Performance Liquid Chromatography (HPLC)

Principle: This technique involves taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the composition of the mixture by HPLC.

Protocol:

  • Reaction Setup: Assemble the reaction in a thermostatically controlled vessel with vigorous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid or a fast-reacting scavenger for the catalyst).

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent and filter it before injection into the HPLC.

  • HPLC Analysis: Analyze the samples using a calibrated HPLC method to determine the concentrations of the starting material and product.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time to derive the kinetic parameters.

UV-Vis Spectrophotometry

Principle: This method is applicable if there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses, allowing for the continuous monitoring of the concentration of a chromophoric species.

Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the product where the reactants have minimal absorbance.

  • Reaction Setup: In a quartz cuvette placed in a thermostatted spectrophotometer, combine the reactants.

  • Initiation: Initiate the reaction by adding the catalyst.

  • Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Use the Beer-Lambert law to convert absorbance to concentration and plot the data to determine the reaction kinetics.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The oxidative addition step is typically rate-limiting and is where the difference in the reactivity of the halogenated hydroxybenzoic acids is most pronounced.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Alkene-Complex Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Product-Complex Product-Complex Sigma-Alkyl-Pd(II)->Product-Complex Beta-Hydride Elimination Product-Complex->Pd(0)L2 Base-promoted Reductive Elimination Substituted_Alkene Substituted_Alkene Product-Complex->Substituted_Alkene

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental Workflow

The following diagram outlines a general workflow for conducting a kinetic analysis of a cross-coupling reaction using an offline method such as HPLC.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Prepare_Reactants Prepare stock solutions of reactants and internal standard Calibrate_Instrument Calibrate analytical instrument (e.g., HPLC) Prepare_Reactants->Calibrate_Instrument Setup_Reaction Set up reaction in a thermostatted vessel Initiate_Reaction Initiate reaction by adding catalyst Setup_Reaction->Initiate_Reaction Take_Aliquots Take aliquots at regular time intervals Initiate_Reaction->Take_Aliquots Quench_Aliquots Quench aliquots immediately Take_Aliquots->Quench_Aliquots Analyze_Samples Analyze quenched samples (e.g., by HPLC) Quench_Aliquots->Analyze_Samples Determine_Concentrations Determine concentrations of reactants and products Analyze_Samples->Determine_Concentrations Plot_Data Plot concentration vs. time Determine_Concentrations->Plot_Data Determine_Kinetics Determine reaction order, rate constant, and activation energy Plot_Data->Determine_Kinetics

Caption: General experimental workflow for kinetic analysis of a cross-coupling reaction.

A Comparative Guide to Purity Assessment of Synthesized 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Hydroxy-5-iodobenzoic acid, a valuable building block in organic synthesis. We present a side-by-side analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Overview of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the robust characterization and purity determination of synthesized compounds. HPLC is a cornerstone for quantitative purity analysis, while NMR provides detailed structural information and can be used for quantitative purposes (qNMR). Mass spectrometry is invaluable for confirming molecular weight and identifying trace impurities.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Quantitative purity determination and impurity profiling.Structural elucidation and confirmation, quantitative analysis (qNMR).Molecular weight determination and impurity identification.
Sensitivity High (ppm to ppb levels).Moderate to low (requires mg quantities for routine analysis).Very high (ppb to ppt levels).
Sample Requirement Small (µL injections).Relatively larger (mg scale).Very small (µL injections).
Data Output Chromatogram with retention times and peak areas.Spectrum with chemical shifts, coupling constants, and integrals.Mass spectrum with m/z values and relative abundances.
Strengths Excellent for separating complex mixtures and quantifying impurities.Provides unambiguous structural information.High sensitivity and specificity for mass determination.
Limitations Requires a reference standard for quantification.Lower sensitivity compared to HPLC and MS; potential for signal overlap.May not distinguish between isomers without fragmentation analysis.

Potential Impurities in Synthesized this compound

The synthesis of this compound can potentially lead to the formation of several process-related impurities. A thorough understanding of the synthetic route is crucial for identifying these potential byproducts. Common impurities may include:

  • Starting Materials: Unreacted 3-hydroxybenzoic acid.

  • Incomplete Iodination: The presence of non-iodinated or di-iodinated species. For instance, the synthesis of the structurally related diatrizoic acid is known to have impurities from incomplete iodination.[1]

  • Isomeric Impurities: Formation of other constitutional isomers of mono-iodinated 3-hydroxybenzoic acid.

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification process.

The identification and quantification of these impurities are critical for ensuring the quality and safety of the final product.

Experimental Protocols

HPLC is the most common technique for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids.

Objective: To determine the purity of this compound and quantify any related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[2]

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 230 nm or 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Table 2: Representative HPLC Purity Data for a Synthesized Batch of this compound (Hypothetical Data)

Peak No.Retention Time (min)Peak AreaArea %Identification
13.51,2000.1Impurity (e.g., 3-Hydroxybenzoic acid)
25.81,195,00099.8This compound
37.28000.1Impurity (e.g., Isomer)

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying impurities that contain protons.

Objective: To confirm the chemical structure of this compound and assess for the presence of proton-containing impurities.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure. The presence of unexpected signals may indicate impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.

Expected ¹H NMR Spectrum of this compound (in DMSO-d₆):

Based on the spectra of similar compounds like 3-iodobenzoic acid and 3-hydroxybenzoic acid, the following approximate chemical shifts are expected:

  • ~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~10.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH).

  • ~7.8-8.2 ppm (aromatic protons): The aromatic protons will appear as distinct signals (likely singlets or doublets with small coupling constants) in this region. The exact chemical shifts will be influenced by the positions of the hydroxyl and iodo substituents.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities.

Objective: To confirm the molecular weight of this compound and detect any impurities with different mass-to-charge ratios.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis Mode: Both positive and negative ion modes should be evaluated. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 262.9.

  • Data Analysis: The mass spectrum is analyzed for the presence of the expected molecular ion peak. Other peaks may correspond to impurities or fragments of the parent molecule. The fragmentation pattern of benzoic acid typically involves the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxylic acid group (-COOH, 45 Da).[3]

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurity Profile) Purification->HPLC Primary Analysis NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Structural Verification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Identity Confirmation Purity_Check Purity > 99%? HPLC->Purity_Check Pass Pass Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Caption: Workflow for the purity assessment of synthesized this compound.

Analytical_Technique_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Synthesized This compound HPLC HPLC Compound->HPLC Separates & Quantifies NMR NMR Compound->NMR Confirms Structure MS MS Compound->MS Confirms Mass Purity Purity (%) HPLC->Purity Structure Structural Integrity NMR->Structure Identity Molecular Weight MS->Identity

Caption: Relationship between analytical techniques and the information obtained for purity assessment.

Conclusion

The purity assessment of synthesized this compound requires a combination of orthogonal analytical techniques. HPLC provides a robust and sensitive method for quantitative purity determination and impurity profiling. ¹H NMR spectroscopy is essential for unambiguous structural confirmation and can be used for quantitative analysis. Mass spectrometry serves as a powerful tool for confirming the molecular weight and identifying unknown impurities. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the high quality and purity of this important synthetic intermediate, which is crucial for the success of subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-5-iodobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 3-Hydroxy-5-iodobenzoic acid. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4] Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]

Core Disposal Principle: Segregation

This compound is a halogenated organic compound due to the presence of iodine.[5] The cornerstone of its proper disposal is strict segregation from other waste streams.

Key Segregation Requirements:

Waste StreamSegregation RequirementRationale
Halogenated Organic Waste Dedicated Container Prevents cross-contamination and ensures proper treatment. Mixing with non-halogenated waste significantly increases disposal costs.[5][6]
Non-Halogenated Organic Waste Strictly Separate Different disposal methods are required for halogenated and non-halogenated compounds.[5][7]
Acids and Bases Strictly Separate Avoids potentially violent chemical reactions.[7]
Heavy Metals Strictly Separate Prevents the formation of complex and highly toxic waste mixtures.[6]
"P-listed" Wastes Strictly Separate These are acutely toxic wastes with specific, stringent disposal regulations.[5][6]

Step-by-Step Disposal Protocol

  • Container Selection:

    • Choose a waste container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a tightly fitting screw cap is generally suitable.[7]

    • The container must be in good condition, free from leaks or cracks.[8]

  • Labeling:

    • As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.[5][6]

    • The label must include:

      • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[7][8]

      • The approximate concentration or percentage of the chemical in the waste.[7]

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.[7]

  • Waste Accumulation:

    • For solid this compound, carefully sweep or vacuum the material and place it into the designated, labeled waste container.[3] Avoid generating dust.[1]

    • If dealing with solutions containing this compound, pour the liquid waste carefully into the container, avoiding splashes.

    • Keep the waste container securely closed at all times, except when adding waste.[7][8] This prevents the release of vapors and protects against spills.[8]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.[6][8]

  • Final Disposal:

    • Do not overfill the waste container; a general guideline is to fill it to no more than 75-80% of its capacity to allow for expansion.[7]

    • Once the container is full, or if the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

    • Follow all institutional procedures for waste pickup requests.

Emergency Procedures for Spills

In the event of a spill, ensure the area is well-ventilated and restrict access.[9] For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[3] For a larger spill, or if you are unsure how to proceed, contact your EHS department immediately.[6]

G Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_procedure Procedure cluster_disposal Final Disposal start Start: Have 3-Hydroxy-5- iodobenzoic acid waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is the compound halogenated? ppe->is_halogenated halogen_container Select a designated 'Halogenated Organic Waste' container is_halogenated->halogen_container Yes (Contains Iodine) non_halogen_container Use 'Non-Halogenated Organic Waste' container is_halogenated->non_halogen_container No label_container Label container with 'Hazardous Waste', full chemical name, and date halogen_container->label_container add_waste Add waste to container, keeping it closed when not in use label_container->add_waste store_waste Store in a designated cool, dry, and well-ventilated area add_waste->store_waste is_full Is container full (or project complete)? store_waste->is_full is_full->add_waste No contact_ehs Arrange for pickup by EHS or licensed disposal company is_full->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal Decision Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling 3-Hydroxy-5-iodobenzoic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Chemical Safety GogglesMust be worn at all times in the laboratory. Provides protection against splashes and airborne particles.[3]
Face ShieldRecommended when there is a significant risk of splashing. To be worn in conjunction with safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling aromatic iodine compounds. Avoid latex gloves. Regularly inspect gloves for any signs of degradation or puncture before and during use.
Body Protection Laboratory CoatA flame-resistant and chemical-resistant lab coat is mandatory to protect against spills and contamination.
Closed-toe ShoesPerforated shoes or sandals are not permitted. Footwear must cover the entire foot.
Respiratory Protection Fume HoodAll handling of this compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and particulates.[4]
RespiratorIf work must be performed outside of a fume hood, a respirator with an appropriate filter for organic vapors and particulates is required.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a systematic procedure is crucial to minimize the risk of exposure and accidents.

  • Preparation and Precaution:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Clearly label all containers with the chemical name and appropriate hazard warnings.

  • Weighing and Dispensing:

    • Don all required PPE as detailed in the table above.

    • Conduct all weighing and dispensing activities inside the chemical fume hood to contain any dust or vapors.

    • Use disposable weighing boats or dedicated, clean glassware to prevent cross-contamination.

    • Keep the primary container of this compound tightly sealed when not in use.

  • Experimental Procedures:

    • Perform all reactions involving this compound within the fume hood.

    • Use glassware that is free of any cracks or defects.

    • If heating is required, utilize a controlled heating source like a heating mantle or an oil bath. Avoid open flames.

    • Continuously monitor the reaction for any signs of unexpected changes.

  • Post-Procedure and Decontamination:

    • Allow all equipment to cool to room temperature inside the fume hood before cleaning.

    • Carefully quench any reactive materials before proceeding with glassware cleaning.

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent, followed by a thorough wash with soap and water.

    • Remove PPE in the correct order to prevent self-contamination.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and adhere to regulatory compliance.

Waste CategorySegregation and CollectionContainer ManagementFinal Disposal
Solid Waste All solid waste contaminated with this compound (e.g., weighing boats, gloves, absorbent pads).Place in a designated, clearly labeled hazardous waste container for halogenated organic compounds.Transfer to a licensed professional waste disposal service.[4]
Liquid Waste Unused product, reaction residues, and contaminated solvents.Collect in a dedicated, sealed, and properly labeled waste container for halogenated organic liquids.Arrange for pickup and disposal by a certified hazardous waste management company.
Sharps Waste Contaminated needles, syringes, or broken glassware.Dispose of in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.Follow institutional guidelines for the disposal of chemically contaminated sharps.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound, emphasizing the integration of safety protocols at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency prep_materials Assemble Materials in Hood prep_emergency->prep_materials handling_weigh Weighing & Dispensing (in Fume Hood) prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Reaction (in Fume Hood) handling_weigh->handling_reaction cleanup_decon Decontaminate Surfaces & Glassware handling_reaction->cleanup_decon Experiment Complete disposal_segregate Segregate Halogenated Waste handling_reaction->disposal_segregate Generate Waste cleanup_ppe Remove PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_wash->disposal_segregate Dispose of Contaminated PPE disposal_container Use Labeled, Sealed Containers disposal_segregate->disposal_container disposal_professional Transfer to Licensed Disposal Service disposal_container->disposal_professional end End disposal_professional->end start Start start->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.